NADPH tetrasodium salt
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNMZORBRTNGP-NFOLICFBSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N7Na4O21P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-71-1 | |
| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of NADPH Tetrasodium Salt in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide phosphate (NADPH), in its stable tetrasodium salt form, is a ubiquitous and essential coenzyme that underpins a vast array of cellular processes. Its fundamental role as a primary electron donor makes it indispensable for reductive biosynthesis, antioxidant defense, and intricate cell signaling pathways. Dysregulation of NADPH homeostasis is implicated in a multitude of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer, making it a critical focus for research and therapeutic development. This technical guide provides an in-depth exploration of the core functions of NADPH in a cellular context, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Functions of NADPH in Cellular Metabolism
NADPH's multifaceted functions can be broadly categorized into three principal areas:
-
Reductive Biosynthesis: NADPH provides the necessary reducing power for a variety of anabolic reactions, where smaller molecules are assembled into complex macromolecules. Key biosynthetic pathways dependent on NADPH include:
-
Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process that requires a substantial supply of NADPH.
-
Cholesterol and Steroid Synthesis: The intricate enzymatic steps involved in the synthesis of cholesterol and steroid hormones are heavily reliant on NADPH as a reductant.[1]
-
Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair, is catalyzed by ribonucleotide reductase, an enzyme that ultimately depends on NADPH.[1]
-
-
Antioxidant Defense: Cells are under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic activity. NADPH is a cornerstone of the cellular antioxidant defense system, acting through several mechanisms:
-
Regeneration of Glutathione: NADPH is the essential cofactor for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG).[2] GSH is a major cellular antioxidant that directly neutralizes ROS and is a substrate for glutathione peroxidases.
-
Thioredoxin System: Similar to the glutathione system, the thioredoxin system relies on NADPH to maintain a reduced pool of thioredoxin, a protein crucial for reducing oxidized proteins and regulating various cellular processes.
-
Direct Radical Scavenging: Emerging evidence suggests that NADPH may also possess intrinsic radical-scavenging properties.
-
-
Cell Signaling and Immune Response: NADPH plays a paradoxical yet vital role in cell signaling through the controlled generation of ROS by the NADPH oxidase (NOX) family of enzymes. This process, known as the "respiratory burst" in phagocytic cells, is a critical component of the innate immune response to pathogens. The ROS generated act as signaling molecules in various pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[3][4]
Quantitative Data on NADPH Homeostasis
The concentration and redox state of the NADP+/NADPH pool are tightly regulated and vary between different cellular compartments and tissues, reflecting their specific metabolic demands.
Table 1: Subcellular Concentrations and Ratios of NADP+/NADPH in Mammalian Cells
| Cellular Compartment | Total NADP(H) Concentration (nmol/g tissue or nmol/ml blood) | NADPH Concentration (nmol/g tissue or nmol/ml blood) | NADP+ Concentration (nmol/g tissue or nmol/ml blood) | NADPH/NADP+ Ratio | Reference |
| Mouse Liver (Cytosol) | ~342 | ~237 | ~46-171 | ~0.001-0.01 | [5] |
| Mouse Liver (Mitochondria) | - | - | - | ~13.4 | [6] |
| Human Red Blood Cells | ~52 | ~22.4 | ~33.2 | ~1.27 | [7] |
| Mouse Pancreatic Islets (Cytosol) | - | - | - | Increased with glucose | [8] |
Note: Values can vary significantly based on the specific cell type, metabolic state, and analytical method used.
Table 2: Michaelis-Menten Constants (Km) of Key NADPH-Dependent Enzymes for NADPH
| Enzyme | Organism/Tissue | Km for NADPH (µM) | Reference |
| Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6 | [9] |
| Aldehyde Reductase | Human Liver | 2.2 | [9] |
| Ketol-Acid Reductoisomerase | Sulfolobus acidocaldarius | 0.4 | [9] |
| NADPH-Cytochrome P450 Reductase | Not specified | 28 | [9] |
| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17 | [9] |
| Thioredoxin Reductase | Deinococcus radiophilus | 12.5 | [9] |
| Dihydrofolate Reductase | Drosophila melanogaster | 5.2 | [9] |
| Dihydrofolate Reductase | Bovine | 3.2 | [9] |
Key Signaling Pathways and Experimental Workflows Involving NADPH
Visualizing the intricate networks in which NADPH participates is crucial for a deeper understanding of its regulatory roles.
Detailed Experimental Protocols
Accurate quantification of NADPH and the NADPH/NADP+ ratio, as well as the activity of related enzymes, is paramount for research in this field.
Protocol 1: Spectrophotometric Measurement of NADPH Concentration
Principle: This method leverages the unique absorbance properties of NADPH, which exhibits a distinct absorbance maximum at 340 nm, while its oxidized form, NADP+, does not absorb at this wavelength. The concentration of NADPH can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz or UV-transparent cuvettes
-
NADPH tetrasodium salt standard
-
Appropriate assay buffer (e.g., Tris-HCl or phosphate buffer at a suitable pH for the reaction being studied)
Procedure:
-
Preparation of NADPH Standard Curve (Recommended for accuracy): a. Prepare a 1 mM stock solution of NADPH in the assay buffer. b. Perform serial dilutions to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM). c. Measure the absorbance of each standard at 340 nm, using the assay buffer as a blank. d. Plot absorbance versus NADPH concentration to generate a standard curve.
-
Sample Preparation: a. Prepare cell or tissue lysates using appropriate extraction methods. It is crucial to prevent the degradation of NADPH during this process. Acidic extraction preserves NADP+ while degrading NADPH, and alkaline extraction preserves NADPH while degrading NADP+. b. For total NADP+/NADPH measurement, a neutral extraction buffer is used.
-
Measurement: a. Set the spectrophotometer to read absorbance at 340 nm. b. Blank the instrument with the assay buffer. c. For a single time-point measurement, add the sample to a cuvette and record the absorbance. d. For kinetic assays (e.g., measuring the activity of an NADPH-dependent enzyme), add all reaction components except the enzyme to the cuvette, record a baseline, then initiate the reaction by adding the enzyme and immediately begin recording absorbance at regular intervals.
Calculation:
-
Using the standard curve: Determine the concentration of NADPH in the sample by interpolating its absorbance value on the standard curve.
-
Using the Beer-Lambert law: Concentration (M) = Absorbance / (6220 M⁻¹cm⁻¹ * path length (cm)).
Protocol 2: Measurement of NADPH/NADP+ Ratio in Cell Lysates
Principle: To accurately determine the NADPH/NADP+ ratio, it is necessary to selectively measure each component. This is typically achieved by differential degradation of the oxidized and reduced forms using acid and base treatment, followed by an enzymatic cycling assay.
Materials:
-
NADP+/NADPH Extraction Buffer
-
0.2 M HCl
-
0.2 M NaOH
-
NADP+/NADPH cycling assay kit (commercially available kits provide necessary enzymes and substrates)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Sample Preparation: a. Harvest cells and wash with cold PBS. b. Resuspend the cell pellet in ice-cold NADP+/NADPH Extraction Buffer. c. Homogenize or sonicate the cells on ice. d. Deproteinize the lysate using a 10 kDa molecular weight cutoff spin filter to prevent enzymatic degradation.
-
Selective Degradation:
-
For NADPH Measurement: To an aliquot of the deproteinized lysate, add an equal volume of 0.2 M NaOH. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M HCl.
-
For NADP+ Measurement: To another aliquot, add an equal volume of 0.2 M HCl. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M NaOH.
-
For Total NADP+/NADPH: Use the deproteinized lysate directly.
-
-
Enzymatic Cycling Assay: a. Follow the manufacturer's protocol for the specific NADP+/NADPH assay kit. b. Typically, this involves adding the prepared samples and standards to a microplate, followed by the addition of a cycling enzyme mixture. c. The reaction proceeds, and the product (a colored or fluorescent compound) is measured over time. The rate of product formation is proportional to the amount of NADP(H) in the sample.
Calculation:
-
Generate a standard curve using known concentrations of NADP+.
-
Determine the concentrations of total NADP+/NADPH, NADP+, and NADPH in the respective samples from the standard curve.
-
Calculate the NADPH/NADP+ ratio.
Protocol 3: NADPH Oxidase Activity Assay
Principle: NADPH oxidase activity is commonly measured by detecting the production of superoxide (O₂⁻), its primary product. This can be achieved using various methods, including the reduction of cytochrome c or the use of lucigenin-based chemiluminescence.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
NADPH (substrate)
-
Cytochrome c or Lucigenin
-
Superoxide dismutase (SOD) for control (to confirm superoxide-specific signal)
-
Spectrophotometer or luminometer
Procedure (Cytochrome c Reduction Method):
-
Prepare reaction mixtures in cuvettes or a microplate containing assay buffer, cytochrome c (e.g., 50 µM), and the cell/tissue homogenate.
-
Prepare a parallel set of reactions containing SOD (e.g., 200 U/mL) to serve as a negative control.
-
Initiate the reaction by adding NADPH (e.g., 100 µM).
-
Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
Calculation:
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
The SOD-inhibitable portion of the rate represents the superoxide-dependent cytochrome c reduction.
-
Use the molar extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to calculate the rate of superoxide production.
Conclusion
This compound is a linchpin in cellular metabolism, with its functions extending from the fundamental processes of biosynthesis and antioxidant defense to the sophisticated regulation of cell signaling. A thorough understanding of its roles, coupled with robust methodologies for its quantification and the analysis of its dependent enzymes, is crucial for advancing our knowledge of cellular physiology and pathology. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of targeting NADPH-related pathways.
References
- 1. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multi-faceted role of NADPH in regulating inflammation in activated myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of myocardial growth and death by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH oxidase links endoplasmic reticulum stress, oxidative stress, and PKR activation to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Central Role of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in Anabolic Pathways: A Technical Guide
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme essential for a multitude of anabolic reactions.[1][2] Unlike its counterpart, NADH, which is primarily utilized in catabolic pathways to generate ATP, NADPH serves as the principal reducing agent in biosynthetic processes.[1][3][4] It provides the necessary electrons, typically as a hydride ion (H-), to drive the synthesis of complex macromolecules from simpler precursors.[5][6] This guide provides an in-depth exploration of the production of NADPH and its critical functions in key anabolic pathways, including fatty acid synthesis, cholesterol synthesis, and nucleotide production, as well as its indispensable role in the antioxidant defense system that protects biosynthetic machinery.
Production of NADPH
The cellular pool of NADPH is maintained by several metabolic pathways, with the Pentose Phosphate Pathway (PPP) being the most significant source in most tissues.[7][8]
1.1. The Pentose Phosphate Pathway (PPP)
The PPP is a cytosolic metabolic pathway that runs parallel to glycolysis.[7][9] Its primary role is anabolic, generating NADPH and precursors for nucleotide synthesis rather than ATP.[7][10] The pathway consists of two distinct phases:
-
The Oxidative Phase: This phase is the primary route for NADPH production.[7][9] It begins with glucose-6-phosphate and involves two oxidation steps that each produce one molecule of NADPH.[10][11] The key regulatory enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the first committed step.[7] The overall reaction for the oxidative phase is:
-
Glucose-6-phosphate + 2 NADP⁺ + H₂O → Ribulose-5-phosphate + 2 NADPH + 2 H⁺ + CO₂[7]
-
-
The Non-Oxidative Phase: This phase reversibly interconverts five-carbon sugars, producing intermediates that can re-enter the glycolytic pathway or be used for nucleotide synthesis (Ribose-5-phosphate).[9][11] This allows cellular needs for NADPH and nucleotide precursors to be balanced.[12]
Caption: Oxidative phase of the Pentose Phosphate Pathway.
1.2. Other Sources of NADPH
While the PPP is a major source, other enzymes contribute to cytosolic and mitochondrial NADPH production:
-
Malic Enzyme: This enzyme decarboxylates malate to pyruvate, concurrently reducing NADP⁺ to NADPH.[3][13] This is particularly important in providing NADPH for fatty acid synthesis.[14]
-
Isocitrate Dehydrogenase (IDH): Both cytosolic (IDH1) and mitochondrial (IDH2) isoforms of this enzyme can produce NADPH by decarboxylating isocitrate.[8][15]
-
Folate Metabolism: The mitochondrial folate cycle has been identified as a significant contributor to NADPH generation, especially in cancer cells.[5]
Role of NADPH in Anabolic Processes
NADPH is the primary electron donor in reductive biosynthesis, a role that is distinct from NADH's function in ATP generation.[3][8] The high cellular ratio of NADPH to NADP⁺ (approximately 100:1 in liver cytosol) creates a highly reducing environment conducive to anabolic reactions.[7]
2.1. Fatty Acid Synthesis
De novo fatty acid synthesis is a reductive process that creates fatty acids from acetyl-CoA and malonyl-CoA.[3] This process occurs in the cytosol and requires a substantial amount of NADPH.[13][14] For the synthesis of one molecule of palmitate (a 16-carbon fatty acid), 14 molecules of NADPH are consumed.[13] NADPH is specifically required for two reductive steps in each cycle of fatty acid chain elongation, catalyzed by the fatty acid synthase complex.[13][14]
Caption: NADPH-dependent reductive steps in fatty acid synthesis.
2.2. Cholesterol Synthesis
Cholesterol biosynthesis is another major anabolic pathway that relies on NADPH as the reductant.[5][16] The synthesis occurs in the cytosol and endoplasmic reticulum, starting from acetyl-CoA.[17] Several key enzymatic steps require electron input from NADPH:[16]
-
HMG-CoA Reductase: This is the rate-limiting enzyme in cholesterol synthesis. It catalyzes the conversion of HMG-CoA to mevalonate, a committed step that consumes two molecules of NADPH.[17][18] This enzyme is the target of statin drugs.[19]
-
Squalene Synthesis: The formation of squalene from farnesyl pyrophosphate also requires NADPH.[17]
-
Lanosterol to Cholesterol Conversion: The final, multi-step conversion of lanosterol to cholesterol involves several reactions that utilize NADPH.
Caption: Key NADPH-requiring steps in cholesterol biosynthesis.
2.3. Nucleotide Synthesis
NADPH is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Its role is indirect but critical:
-
Ribonucleotide Reductase (RNR): This enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[20] RNR itself is reduced by the protein thioredoxin.
-
Thioredoxin Reductase: To sustain this process, oxidized thioredoxin must be regenerated. This regeneration is catalyzed by thioredoxin reductase, an enzyme that uses NADPH as its electron donor.[21]
-
Dihydrofolate Reductase (DHFR): NADPH is also required for the synthesis of thymidylate (dTMP), a nucleotide unique to DNA. Dihydrofolate reductase uses NADPH to reduce dihydrofolate to tetrahydrofolate (THF).[15][20] THF is a crucial carrier of one-carbon units necessary for the conversion of dUMP to dTMP.[20]
2.4. Antioxidant Defense
Anabolic processes occur in an environment constantly threatened by reactive oxygen species (ROS). NADPH is the cornerstone of the cellular antioxidant defense system, protecting the integrity of cellular components, including biosynthetic enzymes.[8][22] Its primary antioxidant functions include:
-
Regeneration of Glutathione: NADPH is the sole source of reducing equivalents for glutathione reductase, which converts oxidized glutathione (GSSG) back to its reduced form (GSH).[21][22] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.[23]
-
Regeneration of Thioredoxin: As mentioned above, NADPH-dependent thioredoxin reductase regenerates reduced thioredoxin, which is critical not only for nucleotide synthesis but also for the activity of peroxiredoxins, another major class of antioxidant enzymes.[21][22]
Quantitative Data: Enzyme Affinity for NADPH
The Michaelis-Menten constant (Kₘ) reflects the affinity of an enzyme for its substrate; a lower Kₘ indicates a higher affinity. The Kₘ values for NADPH vary among different enzymes, reflecting their diverse physiological roles and regulation.[24]
| Enzyme Class | Enzyme Name | Organism/Tissue | Kₘ for NADPH (µM) |
| Oxidoreductases | Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6 |
| Aldehyde Reductase | Human Liver | 2.2 | |
| NADPH-Cytochrome P450 Reductase | Not specified | 28 | |
| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17 | |
| Thioredoxin Reductase | Deinococcus radiophilus | 12.5[24] | |
| Thioredoxin Reductase | Thermotoga maritima | 780[24] | |
| Dihydrofolate Reductase | Drosophila melanogaster | 5.2[24] | |
| Dihydrofolate Reductase | Bovine | 3.2[24] |
Table compiled from data presented in reference[24]. Values can vary based on specific experimental conditions.
Experimental Protocols
4.1. Protocol for Measurement of NADPH-Dependent Enzyme Activity
Principle: This protocol describes a general spectrophotometric method to measure the activity of an NADPH-dependent reductase by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.[24][25] NADPH has a characteristic absorbance maximum at 340 nm, while NADP⁺ does not. The rate of decrease in absorbance is directly proportional to the enzyme's activity.[25]
Materials:
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
Quartz or UV-transparent cuvettes (1 cm path length)
-
Reaction Buffer (optimized for the specific enzyme's pH and ionic strength requirements)
-
NADPH stock solution (e.g., 10 mM in buffer, concentration verified spectrophotometrically using ε = 6220 M⁻¹cm⁻¹)[24]
-
Substrate stock solution
-
Purified enzyme solution
Procedure:
-
Assay Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[24]
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
Substrate (at a saturating concentration, typically 5-10 times its Kₘ)
-
NADPH (at a concentration appropriate for the enzyme, e.g., 100-200 µM)
-
-
Baseline Reading: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Record the absorbance for 1-2 minutes to establish a stable baseline.
-
Initiate Reaction: Add a small, predetermined volume of the enzyme solution to the cuvette to initiate the reaction. Quickly mix the contents.
-
Monitor Absorbance: Immediately begin recording the absorbance at 340 nm over time. Collect data at regular intervals (e.g., every 10 seconds) for 3-5 minutes, ensuring the measurement is taken during the initial, linear phase of the reaction.[25]
-
Control Reactions:
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Subtract the rate obtained from the no-enzyme control.
-
Convert the velocity from ΔA/min to concentration/min (e.g., µmol/min) using the Beer-Lambert law (A = εcl), where ε for NADPH is 6220 M⁻¹cm⁻¹.[24]
-
Enzyme activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate (or cofactor) per minute under the specified conditions.
-
Caption: A logical workflow for a spectrophotometric enzyme assay.
4.2. Protocol for Measurement of Cellular NADPH Levels
Principle: This protocol allows for the separate measurement of NADP⁺ and NADPH from a biological sample. It leverages the differential stability of the oxidized and reduced forms in acidic and basic conditions. NADPH is stable in basic solutions but is degraded in acid, while NADP⁺ is stable in acidic solutions but is degraded in base.[5][26] After selective degradation, the remaining nucleotide is measured using a cycling assay that generates a detectable signal (e.g., colorimetric or luminescent) proportional to the amount of NADP(H).[27][28]
Materials:
-
Homogenizer or sonicator
-
Microcentrifuge
-
Heating block or water bath
-
Acid Extraction Buffer (e.g., 0.2 M HCl)
-
Base Extraction Buffer (e.g., 0.2 M NaOH or a buffer with Na₂CO₃)[27]
-
Neutralizing Buffer
-
NADP/NADPH detection kit (e.g., Promega NADP/NADPH-Glo™, or one based on an enzymatic cycling reaction using G6PD)[26][28]
Procedure:
-
Sample Collection and Homogenization:
-
Rapidly harvest cells or tissue and immediately place on ice to halt metabolic activity.
-
Homogenize the sample in two separate aliquots of ice-cold extraction buffer: one for NADPH measurement (Base Extraction Buffer) and one for total NADP⁺ + NADPH (Acid Extraction Buffer).
-
-
Extraction and Selective Degradation:
-
For NADPH Measurement (Base Extraction):
-
For Total NADP(H) Measurement (Acid Extraction):
-
Add the sample to the Acid Extraction Buffer to extract all nucleotides.
-
Centrifuge to pellet debris.
-
Transfer the supernatant to a new tube and neutralize the pH with an appropriate base or buffer. This sample contains both NADP⁺ and NADPH.
-
-
-
Quantification using a Cycling Assay:
-
Follow the manufacturer's protocol for the chosen NADP/NADPH detection kit. Typically, this involves:
-
Adding the prepared extracts to the wells of a microplate.
-
Adding a detection reagent that contains an enzyme (e.g., G6PD) and substrate that will "cycle" the reaction, reducing a probe and generating a signal for every molecule of NADP(H) present.[27][28]
-
Incubating for a specified time (e.g., 30-60 minutes).[26]
-
Reading the signal (absorbance, fluorescence, or luminescence) with a plate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of NADPH.
-
Use the standard curve to determine the concentration of NADPH in the base-extracted sample.
-
Use the standard curve to determine the concentration of total NADP(H) in the acid-extracted sample.
-
Calculate the NADP⁺ concentration: [NADP⁺] = [Total NADP(H)] - [NADPH].
-
The NADPH/NADP⁺ ratio can then be calculated.
-
NADPH is an indispensable molecule at the nexus of anabolic metabolism and cellular defense.[8] By providing the reducing power for the synthesis of fatty acids, cholesterol, and nucleotides, it is fundamental to cellular growth, proliferation, and function.[5][11] Its role in maintaining the reduced state of glutathione and thioredoxin underscores its importance in protecting the very biosynthetic machinery it supports from oxidative damage.[21][22] A thorough understanding of the pathways that produce and consume NADPH is therefore critical for researchers in metabolism, oncology, and drug development, as targeting these pathways offers significant therapeutic potential.
References
- 1. NADPH in Biology | Definition, Structure & Function - Lesson | Study.com [study.com]
- 2. fiveable.me [fiveable.me]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. Cellular Metabolism - NADPH [ftexploring.com]
- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 8. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. microbenotes.com [microbenotes.com]
- 11. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. NADPH: Reductive Biosynthesis and Cellular Redox Control - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. med.libretexts.org [med.libretexts.org]
- 15. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electron Transfer Pathways in Cholesterol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemistry Glossary: Cholesterol Biosynthesis | ditki medical & biological sciences [ditki.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NADPH: new oxygen for the ROS theory of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Antioxidant Protection of NADPH-Depleted Oligodendrocyte Precursor Cells Is Dependent on Supply of Reduced Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
- 27. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NADP/NADPH-Glo™ Assay Protocol [promega.jp]
NADPH tetrasodium salt chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH tetrasodium salt). It is intended for researchers, scientists, and drug development professionals who utilize this critical coenzyme in their work.
Chemical Structure and Identification
NADPH is a ubiquitous coenzyme that functions as an electron donor in a multitude of reductive biosynthetic and detoxification reactions.[1] The tetrasodium salt is the common commercially available form, offering improved stability and solubility in aqueous solutions.
The structure of NADPH consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base, while the other contains a nicotinamide ring, which is the reactive site for redox reactions. The key distinction from its counterpart, NADH, is the presence of an additional phosphate group on the 2' position of the ribose sugar attached to the adenine base.
IUPAC Name: tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate[2]
Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 2646-71-1[1][3][4][5] |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄[1][3][4] |
| Molecular Weight | 833.35 g/mol [1][2][3] |
| Synonyms | β-NADPH, β-Nicotinamide adenine dinucleotide phosphate, reduced form, tetrasodium salt[1][6] |
Physicochemical and Spectral Properties
The physical and spectral characteristics of this compound are crucial for its handling, storage, and quantification.
Physicochemical Properties
| Property | Value/Description |
| Appearance | White to slightly yellowish amorphous powder.[4] |
| Solubility | Soluble in water (up to 50 mg/mL), and methanol.[7][8] Insoluble in DMSO and Ethanol.[9] |
| Storage Conditions | Store desiccated at -20°C, protected from light.[7][10] |
| Stability | Stable in alkaline solutions (pH 8-10) but labile in acidic conditions.[11][12] Stock solutions are stable for up to 2 months at -20°C.[6] Phosphate and acetate buffers can accelerate degradation.[12] |
| Hygroscopicity | Hygroscopic.[6] |
Spectral Properties
NADPH exhibits a characteristic UV absorbance peak at 340 nm in its reduced form, which is absent in its oxidized form (NADP+). This property is the cornerstone of its spectrophotometric quantification.[13]
| Spectral Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Primary Absorbance Maximum | 340 | 6.22 x 10³ - 6.3 x 10³[14][15][16][17] |
| Secondary Absorbance Maximum | 260 | ~15.0 x 10³ - 18.0 x 10³[4][8] |
The ratio of absorbance at 260 nm to 340 nm can be an indicator of the purity of an NADPH solution, with a ratio of approximately 2.6 suggesting a high-purity, fully reduced sample.[17]
Biological Role and Applications
NADPH is a fundamental molecule in cellular metabolism, serving as the primary reducing equivalent in anabolic processes and antioxidant defense systems.
Key Biological Roles:
-
Reductive Biosynthesis: Donates electrons for the synthesis of fatty acids, steroids, and nucleic acids.[9]
-
Antioxidant Defense: It is the essential cofactor for glutathione reductase, which maintains a high level of reduced glutathione, a critical antioxidant.
-
Detoxification: Utilized by cytochrome P450 monooxygenases for the metabolism and detoxification of xenobiotics.
-
Photosynthesis: In photosynthetic organisms, NADPH is generated during the light-dependent reactions and used to reduce CO₂ in the Calvin cycle.
-
Phagocytosis: NADPH oxidase in phagocytic cells uses NADPH to produce superoxide anions to destroy pathogens.[14]
Common Research Applications:
-
Cofactor in a wide range of enzymatic assays, particularly for dehydrogenases and reductases.[1]
-
Substrate in studies of metabolic pathways and enzyme kinetics.
-
Evaluation of metabolic stability of drug candidates in microsomal assays.
-
Component in cell-based assays to study oxidative stress and antioxidant pathways.
Below is a diagram illustrating the central role of NADPH in the antioxidant glutathione system.
Experimental Protocols
Accurate and reproducible experimental results depend on the correct preparation and quantification of NADPH solutions.
Preparation of a Stock Solution
Due to its hygroscopicity and susceptibility to degradation, this compound should be handled carefully.
Methodology:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder quickly.
-
Dissolve the powder in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) to the desired concentration. Avoid using phosphate buffers if long-term stability is required.[12]
-
Determine the precise concentration of the stock solution spectrophotometrically (see Protocol 4.2).
-
Aliquot the stock solution into small volumes and store at -20°C for up to two months.[6] Avoid repeated freeze-thaw cycles.[8]
Spectrophotometric Quantification of NADPH
This protocol determines the concentration of functional NADPH in a solution using the Beer-Lambert law.
Methodology:
-
Instrument Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 340 nm.
-
Blanking: Fill a quartz cuvette with the same buffer used to dissolve the NADPH. Place it in the spectrophotometer and zero the absorbance.
-
Sample Preparation: Prepare a dilution of your NADPH stock solution in the buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Measurement: Replace the blank cuvette with the cuvette containing the diluted NADPH sample. Record the absorbance at 340 nm (A₃₄₀).
-
Calculation: Calculate the NADPH concentration using the Beer-Lambert law:
-
Concentration (mol/L) = A₃₄₀ / (ε × l)
-
Where:
-
A₃₄₀ is the measured absorbance at 340 nm.
-
ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹).[14]
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
Remember to account for the dilution factor to determine the concentration of the original stock solution.
The following diagram outlines the workflow for preparing and quantifying an NADPH solution.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying NADPH from its potential impurities, such as NADP⁺ and other degradation products.
Methodology (General Reverse-Phase Protocol):
-
Mobile Phase Preparation:
-
Buffer A: Prepare an aqueous buffer, such as 100 mM potassium phosphate, pH 6.0.
-
Buffer B: Acetonitrile or Methanol.
-
Filter and degas both mobile phases before use.
-
-
Column: A C18 reverse-phase column is commonly used.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in Buffer A.
-
HPLC Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector set to 340 nm (for NADPH) and 260 nm (for both NADPH and NADP⁺).
-
Gradient: A typical gradient might start with a low percentage of Buffer B, increasing linearly over time to elute more hydrophobic compounds.
-
-
Analysis: Inject the sample. The purity is determined by calculating the area percentage of the NADPH peak relative to the total area of all peaks detected.
Conclusion
This compound is an indispensable tool in life science research and drug development. A thorough understanding of its chemical and physical properties, coupled with meticulous handling and quantification, is essential for generating reliable and reproducible data. This guide provides the core technical information required to effectively utilize this vital coenzyme.
References
- 1. scbt.com [scbt.com]
- 2. NADPH, Tetrasodium salt | C21H26N7Na4O17P3 | CID 16218775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. agscientific.com [agscientific.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | electron donor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of NADH and NADPH with the Omega’s High Speed, Full UV/Vis Absorbance Spectrometer | Technology Networks [technologynetworks.com]
- 14. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 16. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Indispensable Role of NADPH Tetrasodium Salt in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide Adenine Dinucleotide Phosphate, reduced form (NADPH), supplied as a stable tetrasodium salt, is a ubiquitous and essential coenzyme in a vast array of biochemical reactions. Its fundamental role as a primary electron donor makes it a cornerstone of cellular metabolism, antioxidant defense, and drug development studies. This in-depth technical guide explores the core biochemical uses of NADPH tetrasodium salt, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.
Core Biochemical Functions of NADPH
NADPH serves as a critical reducing equivalent in numerous biosynthetic and detoxification pathways. Its functions can be broadly categorized into three key areas:
-
Reductive Biosynthesis: NADPH provides the necessary electrons for anabolic reactions, where simpler molecules are built up into more complex ones. This is crucial for the synthesis of fatty acids, steroids, and nucleic acids.[1][2]
-
Antioxidant Defense: It is a cornerstone of the cell's defense against reactive oxygen species (ROS). NADPH is the essential cofactor for enzymes that regenerate the primary cellular antioxidants, glutathione and thioredoxin.[3][4]
-
Detoxification and Drug Metabolism: NADPH is vital for the function of cytochrome P450 monooxygenases, a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous compounds and xenobiotics, including the majority of drugs.[5][6]
Quantitative Data: Enzyme-Cofactor Interactions
The affinity of an enzyme for its cofactor is a critical parameter in understanding its function. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value for NADPH indicates a higher affinity of the enzyme for this cofactor.[7][8]
| Enzyme Class | Enzyme Name | Organism/Tissue | Km for NADPH (µM) |
| Oxidoreductases | Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6[7] |
| Aldehyde Reductase | Human Liver | 2.2[7] | |
| NADPH-Cytochrome P450 Reductase | Not specified | 28[7] | |
| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17[7] | |
| Thioredoxin Reductase | Deinococcus radiophilus | 12.5[7] | |
| Thioredoxin Reductase | Thermotoga maritima | 780[7] | |
| Dihydrofolate Reductase | Drosophila melanogaster | 5.2[7] | |
| Dihydrofolate Reductase | Bovine | 3.2[7] |
Table 1: Comparative Michaelis-Menten Constants (Km) of Various Enzymes for NADPH.
Cellular concentrations of NADP+ and its reduced form, NADPH, are critical indicators of the cell's redox state. In animal cells, the cytosolic concentration of NAD+ is estimated to be around 0.3 mM, while the total NADP(H) in rat liver is approximately 420 nmol/g wet weight.[9][10] The ratio of NADP+ to NADPH is typically kept very low, favoring reductive biosynthesis.[9]
Key Signaling and Metabolic Pathways
The central role of NADPH in cellular metabolism is highlighted in several key pathways.
In drug metabolism, NADPH is the obligate electron donor for cytochrome P450 enzymes.[5]
Experimental Protocols
Accurate and reproducible experimental design is paramount in biochemical research. The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Glutathione Reductase Activity Assay
This assay measures the activity of glutathione reductase by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.[11][12]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes or 96-well UV-transparent plate
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
NADPH solution: Prepare a 2 mM solution in Assay Buffer fresh daily.
-
Oxidized Glutathione (GSSG) solution: Prepare a 2 mM solution in Assay Buffer.
-
Sample: Cell lysate, tissue homogenate, or purified enzyme.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and GSSG solution.
-
Add the sample to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.
-
Initiate the reaction by adding the NADPH solution and immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30-60 seconds.[12]
-
The rate of decrease in absorbance is directly proportional to the glutathione reductase activity.[11]
Calculation: One unit of glutathione reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a test compound to metabolism by liver microsomes in the presence of NADPH.[13][14]
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or this compound (final concentration typically 1-4 mM)[13][14]
-
Incubator (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and the test compound in a 96-well plate.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding a quenching solution.[14]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
The rate of disappearance of the test compound is used to determine its metabolic stability.
Protocol 3: Measurement of Cellular NADP⁺/NADPH Ratio
This protocol allows for the differential measurement of NADP⁺ and NADPH from cell lysates, providing a snapshot of the cellular redox state.[3][15]
Materials:
-
Cell or tissue samples
-
NADP⁺/NADPH Extraction Buffer
-
0.2 M HCl and 0.2 M NaOH
-
NADP/NADPH detection kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Homogenize cell or tissue samples in ice-cold extraction buffer.[3]
-
To measure NADPH, treat an aliquot of the lysate with a weak base (e.g., 0.2 M NaOH) to degrade NADP⁺.[15]
-
To measure NADP⁺, treat another aliquot with a weak acid (e.g., 0.2 M HCl) to degrade NADPH.[15]
-
Neutralize both treated samples.
-
Use a commercially available kit to quantify the amount of NADP⁺ and NADPH in each respective sample. These kits typically use an enzymatic cycling reaction where the product is a colored or fluorescent compound.[3]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NADP⁺ and NADPH from a standard curve and determine the ratio.
Conclusion
This compound is an indispensable tool for researchers across various disciplines. Its fundamental role as a reducing equivalent in biosynthesis, antioxidant defense, and drug metabolism makes it central to a multitude of in vitro and cellular assays. A thorough understanding of its biochemical functions, coupled with robust and well-defined experimental protocols, is essential for generating high-quality, reproducible data. This guide provides a foundational resource to aid researchers in effectively utilizing this compound to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. promega.com [promega.com]
- 6. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mmpc.org [mmpc.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. cellbiolabs.com [cellbiolabs.com]
The Pivotal Role of NADPH in Metabolism: From Discovery to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme essential for a vast array of life-sustaining processes. Its discovery, distinct from its counterpart NADH, marked a significant milestone in understanding cellular metabolism. This technical guide provides a comprehensive overview of the discovery and significance of NADPH, detailing its critical roles in anabolic biosynthesis and antioxidant defense. We present key quantitative data, detailed experimental protocols for NADPH measurement, and explore the burgeoning field of drug development targeting NADPH-dependent pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of NADPH metabolism and its therapeutic potential.
A Historical Perspective: The Discovery of a Key Reducing Equivalent
The journey to understanding NADPH began with early investigations into cellular respiration and fermentation. Initially, the coenzyme NAD+ was discovered by British biochemists Arthur Harden and William John Young in 1906 during their work on yeast fermentation.[1][2][3][4][5] They identified a heat-stable factor they termed a "coferment" that significantly accelerated alcoholic fermentation.[1][5] This "cozymase" was later found to be a mixture of NAD+ and NADH.[3]
It was not until the 1930s that the phosphorylated form, NADP+, was distinguished from NAD+. Otto Warburg's pioneering work in the 1930s was instrumental in elucidating the function of these coenzymes in hydride transfer reactions, a cornerstone of cellular metabolism.[2] This laid the groundwork for understanding the distinct roles of the two nicotinamide adenine dinucleotides. While NADH was primarily linked to catabolic reactions that generate ATP, NADPH was identified as the primary reducing agent for anabolic processes and antioxidant defense.[1][6][7] This fundamental distinction is rooted in the different cellular ratios of the two coenzymes; the NAD+/NADH ratio is typically high, favoring oxidation, whereas the NADP+/NADPH ratio is kept very low, favoring reduction.[8]
The Biochemical Significance of NADPH
NADPH's primary role is to provide the reducing power, in the form of hydride ions (H-), for a multitude of biosynthetic and detoxification reactions. Its significance can be broadly categorized into two main areas: anabolic metabolism and antioxidant defense.
Anabolic Pathways Driven by NADPH
NADPH is the principal electron donor in reductive biosynthesis, where smaller precursor molecules are assembled into complex macromolecules. Key anabolic pathways dependent on NADPH include:
-
Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process that requires a substantial and continuous supply of NADPH.[6][9][10]
-
Cholesterol and Steroid Synthesis: The intricate multi-step synthesis of cholesterol and steroid hormones from acetyl-CoA is heavily reliant on NADPH as the reductant.[6][9]
-
Nucleic Acid Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis, is catalyzed by ribonucleotide reductase, an enzyme that ultimately depends on NADPH for its reducing equivalents.[9][10]
-
Amino Acid Synthesis: Certain amino acid biosynthetic pathways also utilize NADPH for reductive steps.[9]
The Guardian of Redox Homeostasis: NADPH in Antioxidant Defense
Cells are under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic activity. NADPH is central to the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (GSH).
-
Glutathione Reductase: This enzyme utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form, GSH.[6][11] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.
-
Thioredoxin Reductase: Similar to the glutathione system, the thioredoxin system relies on NADPH to maintain a reduced pool of thioredoxin, another critical antioxidant protein.[9][11]
Major Sources of Cellular NADPH
To meet the high demand for this essential coenzyme, cells have evolved multiple pathways for NADPH production, with the primary sources being the pentose phosphate pathway and the activity of specific dehydrogenases.
The Pentose Phosphate Pathway (PPP)
The oxidative branch of the pentose phosphate pathway is a major contributor to cytosolic NADPH production.[6][9] In this pathway, glucose-6-phosphate is oxidized, leading to the generation of two molecules of NADPH for every molecule of glucose-6-phosphate that enters the pathway.
NADP+-Dependent Dehydrogenases
Several key dehydrogenases located in different cellular compartments contribute to the NADPH pool:
-
Isocitrate Dehydrogenases (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of isocitrate dehydrogenase catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP+ to NADPH.[9]
-
Malic Enzymes (ME): Cytosolic (ME1) and mitochondrial (ME3) malic enzymes convert malate to pyruvate, generating NADPH in the process.[9]
The interplay of these pathways ensures a steady supply of NADPH to meet the cell's anabolic and antioxidant needs.
Quantitative Data on NADPH and Related Enzymes
The concentration and ratio of NADP+ to NADPH, as well as the kinetic properties of the enzymes involved in its metabolism, are critical parameters for understanding cellular redox status and metabolic function.
Table 1: Cellular Concentrations and Ratios of NADP(H)
| Parameter | Cytoplasm | Mitochondria | Tissue/Cell Type | Reference |
| NADP+/NADPH Ratio | ~0.01 | - | Healthy Cells | [12] |
| NADP+/NADPH Ratio | 0.001 - 0.01 | - | Liver | [13] |
| NADP+/NADPH Ratio | ~0.005 | - | Mammalian Tissues | [8] |
| Total NADP(H) Concentration | - | - | Rat Liver: ~0.1 µmol/g | [8] |
| Total NADP(H) Concentration | - | - | Mouse Liver: 244.4 nmol/g | [14] |
| NADPH Concentration | 3 µM | 37 µM | Transformed Cells | [15] |
Table 2: Kinetic Parameters of Key NADPH-Metabolizing Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Glucose-6-Phosphate Dehydrogenase | NADP+ | - | - | Krebs Ascites Cells | [16] |
| 6-Phosphogluconate Dehydrogenase | NADP+ | - | - | Krebs Ascites Cells | [16] |
| Isocitrate Dehydrogenase (NADP+) | Isocitrate | 232 ± 34 µM | - | Marine Plankton | [17] |
| Isocitrate Dehydrogenase (NADP+) | NADP+ | 22 ± 7 µM | - | Marine Plankton | [17] |
| Isocitrate Dehydrogenase (NADP+) | NADP+ | 3.6 - 9 µM | - | Bovine Adrenals | [18] |
| Malic Enzyme (Cytosolic) | NADP+ | 0.022 ± 0.004 mM | 42.68 ± 0.51 mU/g | Human Breast Cancer | [19] |
| Malic Enzyme (Cytosolic) | Malate | 6.02 ± 1.6 mM | 35.21 ± 2.29 mU/g | Human Breast Cancer | [19] |
| Malic Enzyme (E. coli MaeB) | NADP+ | 58.8 µM | 18 s-1 | E. coli | [20] |
Experimental Protocols for NADPH Measurement
Accurate quantification of NADP+ and NADPH is crucial for research in metabolism and drug development. Several methods are available, each with its own advantages and limitations.
Enzymatic Cycling Assay for NADPH Quantification
This is a highly sensitive method that amplifies the NADPH signal through a series of enzymatic reactions.
Principle: The assay utilizes two enzymes, glucose-6-phosphate dehydrogenase (G6PDH) and diaphorase, in a cycling reaction. NADPH in the sample reduces a chromogenic or fluorogenic probe in a reaction catalyzed by diaphorase. The oxidized NADPH is then regenerated by G6PDH using glucose-6-phosphate as a substrate, allowing the cycle to repeat and amplify the signal.
Detailed Protocol:
-
Sample Preparation:
-
For Total NADP+/NADPH: Harvest cells or tissue and wash with cold PBS. Lyse or homogenize in NADP/NADPH Extraction Buffer. Centrifuge to remove debris and collect the supernatant.
-
For NADPH Quantification (NADP+ destruction): To a separate aliquot of the supernatant, add 0.1 N NaOH and incubate at 80°C for 60 minutes. This selectively degrades NADP+. Neutralize the sample with 1X Assay Buffer.
-
For NADP+ Quantification (NADPH destruction): To another aliquot, add 0.1 N HCl and incubate at 80°C for 60 minutes to selectively degrade NADPH. Neutralize the sample.
-
-
Standard Curve Preparation:
-
Prepare a series of NADPH standards (e.g., 0 to 100 pmol/well) from a stock solution.
-
-
Assay Procedure:
-
Add 50 µL of standards and prepared samples to a 96-well plate.
-
Prepare a fresh NADP Cycling Mix containing G6PDH, diaphorase, the probe, and necessary substrates.
-
Add 100 µL of the NADP Cycling Mix to each well.
-
Incubate at room temperature, protected from light, for 1-4 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal of the standards against their concentrations.
-
Determine the concentration of total NADP+/NADPH, NADPH, and NADP+ in the samples from the standard curve. The NADP+ concentration can be calculated by subtracting the NADPH concentration from the total.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a direct and robust method for separating and quantifying NADP+ and NADPH.
Principle: Cell or tissue extracts are separated on a reverse-phase HPLC column. The eluting compounds are detected by their UV absorbance (typically at 260 nm for the adenine base and 340 nm for the reduced nicotinamide ring of NADPH).
General Protocol:
-
Sample Preparation:
-
Extract NADP+ and NADPH from samples using an appropriate extraction buffer (e.g., a mixture of acid and base to preserve both forms).
-
Centrifuge to remove precipitates and filter the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient (e.g., a mixture of phosphate buffer and methanol) to separate NADP+ and NADPH.
-
Detect the eluting compounds using a UV detector at 260 nm and 340 nm.
-
-
Quantification:
-
Identify the peaks corresponding to NADP+ and NADPH by comparing their retention times to those of known standards.
-
Quantify the amount of each coenzyme by integrating the area under the respective peaks and comparing it to a standard curve.
-
Fluorescence Microscopy with Genetically Encoded Biosensors
This technique allows for the real-time visualization and quantification of NADPH dynamics in living cells.
Principle: Genetically encoded fluorescent biosensors, such as iNap, are expressed in cells. These sensors consist of a fluorescent protein linked to an NADPH-binding domain. The binding of NADPH induces a conformational change in the sensor, leading to a change in its fluorescence properties (e.g., an increase in fluorescence intensity or a change in the ratio of two emission wavelengths).
General Protocol:
-
Cell Transfection:
-
Transfect the cells of interest with a plasmid encoding the NADPH biosensor.
-
-
Live-Cell Imaging:
-
Culture the transfected cells on a suitable imaging dish.
-
Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific biosensor.
-
Acquire images of the cells before and after experimental treatments.
-
-
Image Analysis:
-
Quantify the fluorescence intensity or ratiometric changes in specific cellular compartments (e.g., cytoplasm, mitochondria).
-
Calibrate the sensor's response to known NADPH concentrations to obtain quantitative measurements.
-
NADPH Metabolism in Disease and as a Therapeutic Target
The central role of NADPH in biosynthesis and redox homeostasis makes its metabolism a critical nexus in various pathological conditions, particularly cancer and neurodegenerative diseases. Consequently, targeting NADPH-producing and -consuming enzymes has emerged as a promising strategy for drug development.
NADPH in Cancer
Cancer cells exhibit altered metabolism to support their rapid proliferation and to counteract increased oxidative stress. This often involves an increased reliance on NADPH for:
-
Reductive Biosynthesis: To fuel the production of fatty acids, nucleotides, and other building blocks for new cells.
-
Antioxidant Defense: To cope with the high levels of ROS generated by their accelerated metabolism and to resist the effects of certain chemotherapies.
This dependency creates a therapeutic window, and several strategies are being explored to target NADPH metabolism in cancer:
-
Inhibition of the Pentose Phosphate Pathway: Targeting key enzymes like glucose-6-phosphate dehydrogenase (G6PD) can deplete NADPH levels, sensitizing cancer cells to oxidative stress and inhibiting their growth.
-
Targeting Isocitrate Dehydrogenase (IDH): Mutant IDH1 and IDH2 enzymes found in certain cancers consume NADPH to produce the oncometabolite 2-hydroxyglutarate (2-HG).[21] Inhibitors of mutant IDH can disrupt this process.
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the NAD+ salvage pathway, which is a precursor for NADP+. Inhibiting NAMPT can reduce the overall NAD(P) pool, impacting cancer cell viability.[9]
NADPH Oxidases in Neurodegenerative Diseases
NADPH oxidases (NOX) are a family of enzymes that utilize NADPH to produce superoxide radicals. While important for host defense, overactivation of NOX enzymes is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][6] The excessive production of ROS by NOX contributes to chronic neuroinflammation and neuronal damage.
Therefore, the development of specific NOX inhibitors is an active area of research for neuroprotective therapies.[2][7] These inhibitors aim to reduce oxidative stress and inflammation in the brain, thereby slowing the progression of neurodegeneration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding of NADPH's role.
Diagram 1: The Pentose Phosphate Pathway
Caption: The oxidative phase of the Pentose Phosphate Pathway generates NADPH.
Diagram 2: Fatty Acid Synthesis
Caption: NADPH provides the reducing power for fatty acid synthesis.
Diagram 3: Glutathione Antioxidant Pathway
Caption: NADPH is essential for regenerating reduced glutathione for antioxidant defense.
Diagram 4: Experimental Workflow for NADPH Quantification
Caption: A typical workflow for the differential quantification of NADP+ and NADPH.
Conclusion
From its initial discovery as a "coferment" to its current status as a key therapeutic target, NADPH has proven to be a molecule of immense biological importance. Its dual role in providing the reducing power for biosynthesis and in defending the cell against oxidative damage places it at the heart of cellular metabolism and homeostasis. A thorough understanding of the pathways that produce and consume NADPH, as well as the ability to accurately measure its levels, are crucial for advancing our knowledge of numerous diseases and for developing novel therapeutic interventions. This guide provides a foundational resource for researchers and drug development professionals to delve deeper into the multifaceted world of NADPH and to harness its potential for improving human health.
References
- 1. benchchem.com [benchchem.com]
- 2. NADPH Oxidases in Neurodegenerative Disorders: Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADPH oxidase in brain injury and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. portlandpress.com [portlandpress.com]
- 17. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 18. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 20. Escherichia coli Malic Enzymes: Two Isoforms with Substantial Differences in Kinetic Properties, Metabolic Regulation, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pentose Phosphate Pathway: A Core Mechanism for NADPH Production and Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] While glycolysis is primarily geared towards ATP production, the PPP's principal roles are anabolic, serving as the primary source of cellular nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[1][2] NADPH is indispensable for protecting cells against oxidative damage and for reductive biosynthesis, such as the synthesis of fatty acids and steroids.[3] Dysregulation of the PPP is implicated in numerous pathologies, including cancer, making its components attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive exploration of the PPP's role in NADPH production, its intricate regulatory mechanisms, and methodologies for its study.
Core Biochemistry of the Pentose Phosphate Pathway and NADPH Production
The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[1] The production of NADPH occurs exclusively in the oxidative phase, which is an irreversible process.[1]
The Oxidative Phase: The Engine of NADPH Synthesis
This phase is responsible for the generation of two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. The reactions are as follows:
-
Dehydrogenation of Glucose-6-Phosphate: The pathway is initiated by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme.[1] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, yielding the first molecule of NADPH.[1]
-
Hydrolysis of 6-Phosphoglucono-δ-lactone: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase (6PGL).
-
Oxidative Decarboxylation of 6-Phosphogluconate: 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate, releasing a molecule of carbon dioxide and generating the second molecule of NADPH.[4]
The net reaction for the oxidative phase is:
Glucose 6-phosphate + 2 NADP⁺ + H₂O → ribulose 5-phosphate + 2 NADPH + 2 H⁺ + CO₂[1]
The Non-Oxidative Phase: Metabolic Plasticity
The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[4] This phase allows the ribulose-5-phosphate generated in the oxidative phase to be converted into ribose-5-phosphate for nucleotide synthesis or into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[4] This provides metabolic flexibility, allowing the cell to adapt to varying demands for NADPH, ribose-5-phosphate, and ATP.
Regulation of the Pentose Phosphate Pathway
The flux through the PPP is tightly regulated to meet the cell's metabolic needs. The primary point of regulation is the first and rate-limiting step catalyzed by G6PD.
-
NADP⁺/NADPH Ratio: G6PD is allosterically stimulated by its substrate, NADP⁺, and strongly inhibited by its product, NADPH.[1] A high NADPH/NADP⁺ ratio, typically around 100:1 in the liver cytosol, keeps the enzyme largely inhibited.[1] When NADPH is consumed in reductive biosynthesis or antioxidant defense, the resulting increase in the NADP⁺/NADPH ratio activates G6PD, thereby increasing NADPH production.[1]
-
Substrate Availability: The availability of glucose-6-phosphate, the substrate for G6PD, also influences the pathway's activity.
-
Transcriptional Regulation: In cancer cells, the expression of PPP enzymes can be upregulated by oncogenes and transcription factors like p53, contributing to the altered metabolic phenotype of tumors.[3][5]
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | Inhibitor | K_i_ (µM) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Placenta | Glucose-6-Phosphate | 40 ± 8 | - | NADPH | 17.1 ± 3.2 |
| Human Placenta | NADP⁺ | 20 ± 10 | - | - | - | |
| Rat Liver (Periportal) | Glucose-6-Phosphate | 170 ± 70 | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | - | - | |
| Rat Liver (Pericentral) | Glucose-6-Phosphate | 150 ± 130 | 3.47 ± 0.78 µmol H₂ cm⁻³ min⁻¹ | - | - | |
| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 U/mg | NADPH | 31.91 ± 1.31 |
| Rat Small Intestine | NADP⁺ | 53.03 ± 1.99 | - | - | - | |
| Sheep Liver | 6-Phosphogluconate | - | - | Ribulose 5-phosphate | - | |
| Human Brain | 6-Phosphogluconate | - | 22.8 U/mg protein | NADPH | - |
Data compiled from various sources.[6][7][8][9][10][11]
Intracellular Metabolite Concentrations
| Metabolite | Organism/Condition | Concentration |
| Sedoheptulose-7-phosphate | S. meliloti (grown on glucose) | ~1.5 nmol/mg pellet |
| Ribose/Ribulose-5-phosphate | S. meliloti (grown on glucose) | ~1.0 nmol/mg pellet |
| Sedoheptulose-7-phosphate | Transaldolase-deficient human bloodspots | 5.19 - 5.43 µmol/L |
| Sedoheptulose-7-phosphate | Transaldolase-deficient human fibroblasts | 7.43 - 26.46 µmol/mg protein |
Data compiled from various sources.[12][13]
Experimental Protocols
Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This protocol is based on the principle that the reduction of NADP⁺ to NADPH can be monitored by the increase in absorbance at 340 nm.[14]
Materials:
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
-
Cuvettes.
-
0.055 M Tris-HCl buffer, pH 7.8, containing 0.0033 M MgCl₂.
-
0.1 M Glucose-6-phosphate solution.
-
0.006 M NADP⁺ solution.
-
Enzyme sample (e.g., cell lysate).
-
5 mM Glycine buffer, pH 8.0, containing 0.1% bovine serum albumin for enzyme dilution.
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 30°C.
-
In a cuvette, prepare the reaction mixture by adding:
-
2.7 mL of 0.055 M Tris-HCl buffer with MgCl₂.
-
0.1 mL of 0.1 M Glucose-6-phosphate.
-
0.1 mL of 0.006 M NADP⁺.
-
-
Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme sample.
-
Immediately start recording the increase in absorbance at 340 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of NADP⁺ per minute under the specified conditions.[14] The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[14]
Enzymatic Cycling Assay for NADPH Quantification
This method allows for the sensitive quantification of NADPH levels in biological samples.
Materials:
-
Microplate reader (fluorometric or colorimetric).
-
96-well plates.
-
NADP/NADPH Extraction Buffer.
-
NADP Cycling Mix (containing Glucose-6-Phosphate, G6PD, diaphorase, and a detection probe like MTT or Resazurin).
-
NADPH standards.
-
0.1 N HCl and 0.1 N NaOH for differential destruction of NADPH and NADP⁺.
Procedure:
Sample Preparation: [15]
-
Total NADP⁺/NADPH: Homogenize or lyse cells/tissue in NADP/NADPH Extraction Buffer on ice. Centrifuge to remove debris and collect the supernatant.
-
NADPH only (NADP⁺ destruction): Treat an aliquot of the supernatant with 0.1 N NaOH and heat at 80°C for 60 minutes. This selectively destroys NADP⁺.[15]
-
NADP⁺ only (NADPH destruction): Treat another aliquot of the supernatant with 0.1 N HCl and heat at 80°C for 60 minutes. This selectively destroys NADPH.[15]
Assay: [15]
-
Prepare a standard curve of NADPH in a 96-well plate.
-
Add 50 µL of the prepared samples (Total, NADPH-only, and NADP⁺-only) to separate wells.
-
Initiate the reaction by adding 100 µL of the freshly prepared NADP Cycling Mix to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the concentration of NADPH and the NADP⁺/NADPH ratio using the standard curve. The NADP⁺ concentration can be determined by subtracting the NADPH concentration from the total NADP⁺/NADPH concentration.[15]
LC-MS/MS for Quantification of Pentose Phosphate Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple PPP intermediates.[13][16]
General Workflow:
-
Sample Preparation:
-
Quench metabolism rapidly, often using cold methanol or other organic solvents.
-
Extract metabolites from cells or tissues.
-
The use of isotope-labeled internal standards is crucial for accurate quantification.[17]
-
-
Chromatographic Separation:
-
Separate the polar sugar phosphates using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography.[18]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Quantify metabolite concentrations by comparing the peak areas of the endogenous metabolites to those of the isotope-labeled internal standards.
-
¹³C-Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glucose, is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[19][20]
General Workflow:
-
Isotopic Labeling: Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).[21]
-
Metabolite Extraction and Analysis: After reaching isotopic steady state, extract intracellular metabolites and analyze the mass isotopomer distributions of key intermediates (e.g., amino acids, RNA-derived ribose) using GC-MS or LC-MS/MS.[19][21]
-
Computational Modeling: Use a metabolic model and the measured labeling patterns to computationally estimate the intracellular metabolic fluxes.[22] This allows for the determination of the relative and absolute flux through the PPP and its branches.[19]
Visualizations
Caption: Overview of the Pentose Phosphate Pathway.
Caption: Allosteric regulation of G6PD by NADP+ and NADPH.
Caption: Workflow for NADPH quantification using an enzymatic cycling assay.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pentose phosphate pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human brain 6-phosphogluconate dehydrogenase: purification and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 20. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols: Preparation of NADPH Tetrasodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a critical coenzyme in numerous biological processes. It functions as a primary electron donor in anabolic pathways such as fatty acid and nucleotide biosynthesis.[1] NADPH is also essential for maintaining the cellular redox state and mitigating oxidative stress by regenerating reduced glutathione.[2][3] The tetrasodium salt is a stable, solid form of NADPH that is readily soluble in aqueous solutions.[1][4] The accurate preparation of NADPH stock solutions is paramount for achieving reliable and reproducible results in a variety of applications, including enzyme kinetic assays, cell-based studies, and drug metabolism screening.[4]
Data Presentation: Quantitative Summary
A summary of the key quantitative data for NADPH tetrasodium salt is presented below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄ | [1] |
| Molecular Weight | 833.35 g/mol | [4][5] |
| Appearance | White to yellowish powder | [1] |
| Solubility in Water | ~35-50 mg/mL | [5] |
| Storage (Solid Form) | -20°C, protected from light | [1][4][6] |
| Storage (Stock Solution) | -20°C (short-term) to -80°C (long-term) | [4][7][8] |
| Optimal pH for Stability | Slightly alkaline (pH 7-8) | [1][4][7][9] |
Experimental Protocols
Materials and Equipment
-
This compound (≥93% purity)
-
10 mM Tris-HCl buffer, pH 8.0
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Spectrophotometer
Preparation of 10 mM Tris-HCl Buffer (pH 8.0)
-
Dissolve Tris base in nuclease-free water to a final concentration of 10 mM.
-
Adjust the pH to 8.0 using hydrochloric acid (HCl).
-
Sterilize the buffer by filtration through a 0.22 µm filter.
-
Store the buffer at room temperature.[4]
Preparation of 10 mM NADPH Stock Solution
This protocol outlines the procedure for preparing a 10 mM stock solution, a concentration suitable for a wide range of applications.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[4]
-
Weighing: Accurately weigh the required amount of this compound. To prepare 1 mL of a 10 mM stock solution, 8.33 mg is needed.[4]
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of 10 mM Tris-HCl buffer (pH 8.0) to achieve the final 10 mM concentration (e.g., 1 mL for 8.33 mg).[4]
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.
-
Verification (Optional but Recommended): Confirm the concentration of the NADPH solution spectrophotometrically. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[10]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1][8] Store these aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage (up to several months).[4][7][8]
Best Practices for Handling and Storage
-
pH is critical: NADPH is most stable in slightly alkaline conditions (pH 8).[4][7][9] It degrades rapidly in acidic conditions.[7][9] Therefore, do not dissolve NADPH in pure distilled water, which can be slightly acidic.[7]
-
Avoid certain buffers: Phosphate and acetate buffers can accelerate the degradation of NADPH.[7] Tris-HCl or HEPES buffers are generally preferred.[10]
-
Temperature sensitivity: Keep NADPH solutions on ice during use.[10] Degradation increases significantly at higher temperatures, such as 37°C.[7][9]
-
Fresh is best: For highly sensitive assays, it is always recommended to prepare the NADPH solution fresh on the day of the experiment.[7][9]
-
Light sensitivity: Protect solid NADPH and its solutions from light.
Signaling Pathways and Experimental Workflows
Key Signaling and Metabolic Pathways Involving NADPH
NADPH is a central player in cellular metabolism, providing the reducing power for various biosynthetic and antioxidant pathways.
Caption: Key metabolic pathways involving NADPH production and consumption.
Experimental Workflow: Preparing and Using NADPH Stock Solution
The following diagram illustrates the logical flow from preparation to application of the NADPH stock solution in a typical enzymatic assay.
Caption: A generalized workflow for preparing and using NADPH stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | electron donor | TargetMol [targetmol.com]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NADPH Tetrasodium Salt in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a ubiquitous and essential coenzyme in all living organisms.[1] It functions as a primary electron donor in a vast number of anabolic reactions, including the biosynthesis of fatty acids, steroids, and nucleotides.[2][3] Furthermore, NADPH plays a critical role in cellular antioxidant defense systems by regenerating reduced glutathione and neutralizing reactive oxygen species (ROS).[2][4] The tetrasodium salt is the stable, water-soluble form of NADPH commonly utilized in research.[2]
The unique spectrophotometric properties of NADPH make it an invaluable tool in enzyme kinetics. Specifically, the reduced form (NADPH) exhibits a strong absorbance maximum at 340 nm, while its oxidized form (NADP+) does not.[5] This characteristic allows for the direct and continuous monitoring of the activity of NADPH-dependent enzymes by measuring the change in absorbance at 340 nm.[4] These assays are fundamental in basic research, drug discovery, and diagnostics for studying enzyme mechanisms, screening for inhibitors, and assessing metabolic status.[6]
Properties and Stability of NADPH Tetrasodium Salt
Proper handling and storage of this compound are paramount to ensure the accuracy and reproducibility of experimental results. The stability of NADPH is influenced by factors such as temperature, pH, and buffer composition.[7][8]
Table 1: Properties and Handling of this compound
| Property | Value/Recommendation | References |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄ | [4] |
| Molecular Weight | 833.35 g/mol | [4] |
| Appearance | White to yellowish powder | [4] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [4] |
| Storage (Powder) | -20°C, protected from light and moisture | [4] |
| Storage (Stock Solution) | -20°C or -80°C; stable for up to 2 months at -20°C. Avoid repeated freeze-thaw cycles. | [4][9] |
| pH for Stock Solution | Neutral to slightly basic (pH 7-8) for optimal stability. Acidic conditions lead to rapid degradation. | [4] |
| Recommended Buffers | Tris-HCl. Phosphate buffers can accelerate degradation. |
Experimental Protocols
Preparation of NADPH Stock Solution
This protocol describes the preparation of a 10 mM NADPH stock solution.
Materials:
-
This compound powder
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of NADPH powder. For 1 mL of a 10 mM solution, this is approximately 8.33 mg.
-
Dissolve the powder in the appropriate volume of assay buffer.
-
Verify the concentration of the NADPH stock solution spectrophotometrically.[8]
-
Dilute the stock solution in assay buffer (e.g., a 1:100 dilution to a theoretical concentration of 100 µM).
-
Measure the absorbance at 340 nm using the assay buffer as a blank.
-
Calculate the exact concentration using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for NADPH at 340 nm) is 6220 M⁻¹cm⁻¹.[10][11]
-
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.
Standard Protocol for an NADPH-Dependent Enzyme Assay
This protocol provides a general method for measuring the activity of an NADPH-dependent reductase or dehydrogenase by monitoring the consumption of NADPH.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
NADPH stock solution (prepared as described above)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with any required cofactors like MgCl₂)
-
Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 340 nm and maintaining a constant temperature.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source. Set the wavelength to 340 nm and the temperature to the desired value (e.g., 25°C or 37°C).[5]
-
Prepare Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture. The final volume is typically 200 µL for a 96-well plate or 1 mL for a standard cuvette. The mixture should contain:
-
Assay Buffer
-
Substrate at the desired concentration (often at a saturating concentration, e.g., 5-10 times the Km, to determine Vmax).
-
NADPH (a typical starting concentration is between 0.1 and 0.2 mM).[10]
-
-
Pre-incubation: Pre-incubate the reaction mixture at the assay temperature for 5 minutes to ensure thermal equilibrium.[12]
-
Initiate Reaction: Add a pre-determined volume of the enzyme stock solution to the reaction mixture to initiate the reaction. The amount of enzyme should be chosen to yield a linear rate of absorbance change for a sufficient duration. Mix thoroughly but gently.[12]
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 10-30 seconds) for a period during which the reaction rate is linear.[12]
-
Control Reactions: It is crucial to include appropriate controls:[12]
-
No-Enzyme Control: Contains all components except the enzyme. This measures the rate of non-enzymatic NADPH oxidation.
-
No-Substrate Control: Contains all components except the substrate. This checks for any substrate-independent NADPH consumption by the enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction (v) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert the rate from ΔA/min to µmol/min/mL using the Beer-Lambert law. The path length (l) for a standard 1 mL cuvette is 1 cm. For microplates, the path length must be determined or provided by the manufacturer.
-
Enzyme activity (in Units/mL) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
-
Data Presentation
Quantitative data from enzyme kinetics experiments should be summarized for clear comparison.
Table 2: Example Summary of Kinetic Parameters for an NADPH-Dependent Enzyme
| Enzyme Variant | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Wild-Type | Substrate A | 50 ± 5 | 10.2 ± 0.8 | 8.5 | 1.7 x 10⁵ |
| Mutant 1 | Substrate A | 150 ± 12 | 5.1 ± 0.4 | 4.25 | 2.8 x 10⁴ |
| Wild-Type | Substrate B | 25 ± 3 | 8.5 ± 0.6 | 7.1 | 2.8 x 10⁵ |
Visualizations
Signaling Pathway
The pentose phosphate pathway is a primary route for generating NADPH in cells, which is crucial for antioxidant defense via the glutathione system.
Caption: NADPH production via the Pentose Phosphate Pathway and its role in the Glutathione antioxidant system.
Experimental Workflow
A typical workflow for determining enzyme kinetic parameters using an NADPH-based assay.
Caption: General workflow for an enzyme kinetics assay using this compound.
References
- 1. This compound: Introduction and Application_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NADPH-Dependent Cytochrome P450 Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for measuring the activity of NADPH-dependent cytochrome P450 reductase (CPR), a crucial enzyme in drug metabolism and other biological processes.
Introduction
NADPH-dependent cytochrome P450 reductase (CPR) is a membrane-bound flavoprotein essential for the function of all microsomal cytochrome P450 (CYP) enzymes.[1][2] It facilitates the transfer of electrons from NADPH to CYPs, a critical step in the metabolism of a vast array of endogenous and exogenous compounds, including drugs, steroids, and environmental toxins.[3][4] Therefore, accurately measuring CPR activity is vital in drug discovery and development, toxicology studies, and basic research into cellular metabolism. The most common method for determining CPR activity is by measuring the reduction of cytochrome c, an artificial electron acceptor.[3][5]
Principle of the Assay
The CPR activity assay is a spectrophotometric method that measures the rate of reduction of an electron acceptor, most commonly cytochrome c. In this assay, CPR catalyzes the transfer of electrons from NADPH to cytochrome c. The reduction of the ferric form of cytochrome c (Fe³⁺) to the ferrous form (Fe²⁺) results in an increase in absorbance at 550 nm.[5][6] The rate of this absorbance change is directly proportional to the CPR activity in the sample.
Signaling Pathway: Electron Transfer in the Cytochrome P450 System
The following diagram illustrates the flow of electrons from NADPH to the substrate via CPR and cytochrome P450.
Experimental Protocols
Several methods can be employed to measure CPR activity. The most widely used is the cytochrome c reduction assay. Alternative methods utilize substrates like MTT or resazurin.
Protocol 1: Cytochrome c Reduction Assay
This is the most common and well-established method for measuring CPR activity.
Principle: CPR transfers electrons from NADPH to cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.
Materials and Reagents:
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate buffer (0.3 M, pH 7.7)
-
Cytochrome c solution (from horse heart, 0.5 mM in 10 mM potassium phosphate buffer, pH 7.7)
-
NADPH solution (10 mM, freshly prepared)
-
Biological sample (e.g., liver microsomes, purified CPR)
-
Potassium cyanide (KCN) solution (1 M, optional, to inhibit mitochondrial reductases)
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, add the following components:
-
80 µl of 0.5 mM cytochrome c solution.[3]
-
An appropriate amount of the biological sample to be tested. The amount should be sufficient to cause an absorbance change of at least 0.02 absorbance units per minute.[3]
-
Add 0.3 M potassium phosphate buffer (pH 7.7) to bring the total volume to 0.99 ml.[3]
-
If necessary, add KCN to a final concentration of 1 mM to inhibit other reductases.[3]
-
-
Baseline Measurement: Place the cuvette in the spectrophotometer set to 550 nm and record the baseline absorbance for 2-3 minutes at room temperature.[3]
-
Initiation of Reaction: Start the reaction by adding 10 µl of 10 mM NADPH solution and mix gently.[3]
-
Kinetic Measurement: Immediately start recording the increase in absorbance at 550 nm for several minutes. The rate should be linear for at least the first minute. A rate faster than 0.4 absorbance units per minute may be difficult to quantify accurately.[3]
Data Analysis:
Calculate the rate of cytochrome c reduction using the Beer-Lambert law:
Rate (nmol/min/mg protein) = (ΔA₅₅₀/min) / (ε * path length) * (1 / [Protein]) * 10⁹
Where:
-
ΔA₅₅₀/min is the change in absorbance at 550 nm per minute from the linear portion of the curve.
-
ε is the molar extinction coefficient of reduced cytochrome c at 550 nm, which is 21 mM⁻¹cm⁻¹.
-
Path length is the cuvette path length in cm (typically 1 cm).
-
[Protein] is the protein concentration of the sample in mg/ml.
Protocol 2: MTT Reduction Assay
This colorimetric assay provides an alternative to the cytochrome c method.
Principle: CPR can reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product in the presence of NADPH. The formation of the formazan is measured spectrophotometrically at a wavelength of around 570-610 nm.[7][8][9]
Materials and Reagents:
-
Microplate reader or spectrophotometer
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
MTT solution (concentration to be optimized, e.g., 0-500 µM)
-
NADPH solution (e.g., 100 µM)
-
Biological sample
Procedure:
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, the biological sample, and varying concentrations of MTT.
-
Pre-incubation: Pre-incubate the mixture at a suitable temperature (e.g., 37°C) for a few minutes.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 610 nm) over time.
Data Analysis:
Calculate the rate of MTT reduction from the linear portion of the absorbance versus time plot. The specific activity can be calculated using the extinction coefficient of the formazan product (ε₆₁₀ = 11 mM⁻¹cm⁻¹).[7]
Experimental Workflow Diagram
The following diagram outlines the general workflow for a CPR activity assay.
Data Presentation
The following tables summarize typical quantitative data for CPR activity assays.
Table 1: Typical Reagent Concentrations for Cytochrome c Assay
| Reagent | Final Concentration |
| Potassium Phosphate Buffer (pH 7.7) | ~0.3 M |
| Cytochrome c | 40 µM |
| NADPH | 100 µM |
| Sample Protein | Variable (to achieve ΔA₅₅₀ of 0.02-0.4/min) |
Table 2: Representative CPR Activity in Different Tissues
| Tissue Source | Species | CPR Activity (nmol cytochrome c reduced/min/mg protein) | Reference |
| Liver Microsomes | Rat | 100 - 400 | [3] |
| Liver Microsomes | Human | 0.2 - 0.5 nmol/mg protein (P450 concentration) | [3] |
Note: The activity can vary significantly depending on the species, tissue, and preparation method.
Troubleshooting
-
Low Activity:
-
Increase the amount of sample.
-
Check the integrity of the NADPH solution (prepare fresh).
-
Ensure the enzyme preparation has not lost activity due to improper storage.
-
-
High Background Rate (before adding NADPH):
-
This may indicate the presence of other reducing agents in the sample. Consider sample purification.
-
-
Non-linear Reaction Rate:
-
The enzyme or substrate concentration may be limiting. Adjust concentrations accordingly.
-
The rate may be too fast to measure accurately; dilute the sample.[3]
-
The NADPH-dependent cytochrome P450 reductase activity assay is a fundamental tool in pharmacology and toxicology. The cytochrome c reduction assay is a robust and reliable method for this purpose. Careful attention to experimental detail and proper data analysis are crucial for obtaining accurate and reproducible results. These protocols and application notes provide a solid foundation for researchers to successfully implement this important assay in their work.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.cn [abcam.cn]
- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. astorscientific.us [astorscientific.us]
- 6. biogot.com [biogot.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]
Measuring NADPH Oxidase Activity Using Water-Soluble Tetrazolium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1][2] These enzymes transfer electrons from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻) as their primary product.[2][3] This process is fundamental to a variety of physiological and pathological processes, including host defense, inflammation, cellular signaling, fibrosis, and cancer.[1] Given their involvement in numerous diseases, NOX enzymes have become attractive pharmacological targets.[1][2]
Measuring the activity of NADPH oxidase is crucial for understanding its role in disease and for screening potential therapeutic inhibitors. A common and effective method for this is the use of water-soluble tetrazolium salts, such as WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) or XTT.[3][4] The principle of this colorimetric assay is based on the reduction of the pale yellow tetrazolium salt by the superoxide anion (O₂⁻) to produce a highly colored, water-soluble formazan dye.[4] The amount of formazan produced is directly proportional to the amount of O₂⁻ generated and can be easily quantified using a spectrophotometer, making it suitable for high-throughput screening.[5]
Principle of the Assay
The NADPH oxidase enzyme complex, located in the cell membrane, is activated by various stimuli. Upon activation, it transfers an electron from cytosolic NADPH to extracellular or intraluminal oxygen, producing the superoxide radical (O₂⁻). This highly reactive molecule then reduces the tetrazolium salt (WST-1) to a formazan product. The intensity of the resulting color, measured by absorbance, reflects the rate of O₂⁻ production and thus the activity of the NADPH oxidase enzyme.
Figure 1. Signaling pathway of NADPH oxidase activity measurement using a tetrazolium salt.
Application Notes
Key Advantages:
-
Non-Radioactive: Eliminates the risks and disposal issues associated with radioactive assays.
-
High-Throughput: The simple, colorimetric, 96-well plate format is ideal for screening large numbers of compounds.[2][6]
-
Sensitivity: The resulting formazan dyes have high extinction coefficients, allowing for sensitive detection of superoxide.[4]
-
Rapid Results: The assay can typically be completed within 30 minutes to a few hours.
-
Water-Soluble Product: Unlike older tetrazolium dyes like NBT which produce an insoluble precipitate, WST-1 and XTT yield a soluble formazan, simplifying the protocol by removing the need for a solubilization step.[4][7][8]
Primary Applications:
-
Drug Discovery: Screening for and characterizing the potency (e.g., IC₅₀) of NOX inhibitors.[1][9]
-
Cell Biology Research: Investigating signaling pathways involving ROS and quantifying oxidative stress in various cell types.[3][10]
-
Toxicology: Assessing the potential of chemicals or environmental toxins to induce oxidative stress.
Experimental Controls & Considerations:
-
Specificity Control (SOD): Superoxide dismutase (SOD) is an enzyme that rapidly converts O₂⁻ to H₂O₂. To confirm that the measured signal is due to superoxide, a parallel reaction including SOD should be run. A significant reduction in the signal in the presence of SOD validates the assay's specificity.[4]
-
Inhibitor Control (DPI): Diphenyleneiodonium (DPI) is a widely used, potent, though not entirely specific, inhibitor of flavoenzymes, including NADPH oxidases.[1][5] It can be used as a positive control for inhibition in the assay.
-
Background Control: Wells containing all reagents except cells (for cell-based assays) or the enzyme source (for cell-free assays) should be included to measure the background rate of tetrazolium salt reduction. This background value should be subtracted from all other readings.[11]
-
Cell-Free vs. Cell-Based: Cell-based assays measure the response in a physiological context but can be influenced by other cellular processes. Cell-free assays using isolated membranes provide a more direct measurement of enzyme activity but lack the cellular context.[5][12]
-
Potential Interference: Some compounds can directly reduce tetrazolium salts or act as ROS scavengers, leading to false negatives or positives. It is crucial to test for compound interference in a cell-free system (e.g., xanthine/xanthine oxidase) that generates superoxide.[1][13]
Experimental Protocols
Protocol 1: Cell-Based NADPH Oxidase Activity Assay
This protocol is designed for measuring NADPH oxidase activity in adherent or suspension cells (e.g., differentiated HL-60, RAW 264.7 macrophages) in a 96-well plate format.
Materials:
-
Cells capable of producing a respiratory burst (e.g., macrophages, neutrophils).
-
Culture medium (e.g., RPMI, DMEM), serum-free for the assay.
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation (or other relevant stimulus).
-
WST-1 Cell Proliferation Reagent (or equivalent).
-
Superoxide Dismutase (SOD) from bovine erythrocytes.
-
Diphenyleneiodonium (DPI) chloride.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~440-450 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of culture medium. For adherent cells, allow them to attach overnight.
-
Pre-incubation with Inhibitors:
-
Gently wash the cells with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium containing the test compounds (e.g., potential inhibitors) or controls (Vehicle, DPI for positive inhibition control) to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Assay Initiation:
-
Prepare a 10X working solution of the stimulus (e.g., 1 µM PMA) and a 10X solution of the WST-1 reagent in serum-free medium.
-
To each well, add 10 µL of the 10X WST-1 solution.
-
To initiate the reaction, add 10 µL of the 10X stimulus solution (PMA) to all wells except the "unstimulated" controls. For unstimulated wells, add 10 µL of medium.
-
The final volume in each well should be approximately 110 µL.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Subtract the background absorbance (wells with WST-1 but no cells) from all readings.
-
Calculate the rate of reaction (Vmax, change in absorbance per minute) from the linear portion of the kinetic curve.
-
The NADPH oxidase activity is proportional to the SOD-inhibitable rate of formazan formation.
-
Figure 2. Experimental workflow for the cell-based NADPH oxidase assay.
Protocol 2: Cell-Free (Membrane Fraction) NADPH Oxidase Activity Assay
This protocol measures NOX activity directly in isolated cell membranes, providing a cleaner system to study the enzyme itself.
Materials:
-
Cell source rich in NADPH oxidase (e.g., neutrophils, transfected HEK293 cells expressing a NOX isoform).
-
Membrane Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors and glycerol).
-
Assay Buffer (e.g., phosphate buffer, pH 7.0).[1]
-
NADPH Tetrasodium Salt.
-
WST-1 Reagent.
-
Membrane protein sample (quantified by Bradford or BCA assay).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Membrane Preparation:
-
Homogenize cells and perform differential centrifugation to isolate the membrane fraction.[15] This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation step to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Reaction Setup:
-
Assay Initiation:
-
Measurement and Analysis:
-
Immediately begin reading the absorbance at 440 nm in kinetic mode, as described in Protocol 1.
-
Calculate the rate of NADPH-dependent, SOD-inhibitable WST-1 reduction. The activity can be expressed as the change in absorbance per minute per milligram of membrane protein.
-
Data Presentation and Analysis
The primary output of the assay is the rate of formazan production, which is linear with time for a certain period. Activity is calculated from the slope of this linear phase (ΔAbs/min). For inhibitor studies, the percentage of inhibition is calculated relative to a vehicle-treated control. These values can then be plotted against inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Reported IC₅₀ Values for Common NADPH Oxidase Inhibitors
This table provides reference values for several NOX inhibitors against different isoforms. Note that potency can vary depending on the specific assay conditions and cell type used.
| Inhibitor | Target NOX Isoform | Reported IC₅₀ (µM) | Reference |
| ML171 | NOX1 | 0.1 | [9] |
| VAS2870 | NOX2 | 0.7 - 1.1 | [9][16] |
| M13 | NOX4 | 0.01 | [9] |
| VAS3947 | NOX4 | ~2.0 | [6] |
| ML090 | NOX5 | 0.01 | [9] |
| DPI | Pan-NOX | Sub-micromolar | [5][16] |
This data is compiled from multiple sources and should be used for reference purposes. Actual IC₅₀ values should be determined empirically under your specific experimental conditions.
References
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]
- 4. The tetrazolium dyes MTS and XTT provide new quantitative assays for superoxide and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microtiter plate assay for superoxide dismutase using a water-soluble tetrazolium salt (WST-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NADPH Oxidases and Measurement of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application of NADPH Tetrasodium Salt in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the critical early stages of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. A compound's metabolic stability significantly influences its pharmacokinetic profile, including its half-life and bioavailability. A primary pathway for drug metabolism is through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1] These essential reactions are dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to provide the necessary electrons.[1][2] Consequently, in vitro metabolic stability assays, particularly those employing liver microsomes, rely heavily on the presence of NADPH to evaluate the intrinsic clearance of a compound.[1][3]
This document provides comprehensive application notes and detailed protocols for conducting NADPH-dependent drug metabolism studies, with a focus on the use of NADPH tetrasodium salt.
Core Concepts: The Indispensable Role of NADPH in Drug Metabolism
The biotransformation of drugs is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, predominantly mediated by CYP enzymes, introduce or unmask functional groups on a drug molecule, preparing it for subsequent reactions.[1] This oxidative process involves the incorporation of an oxygen atom into the drug substrate.
The overall reaction is as follows:
R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺ [1]
In this catalytic cycle, NADPH acts as the essential reducing agent, donating electrons to the CYP enzyme via NADPH-cytochrome P450 reductase.[2][4] Without a sufficient supply of NADPH, the CYP450 catalytic cycle cannot proceed, and the oxidative metabolism of the drug will not occur.[1] Therefore, by comparing the degradation of a test compound in the presence and absence of NADPH in a liver microsome incubation, researchers can specifically quantify the extent of CYP-mediated metabolism.[1]
Key Applications of NADPH in Drug Metabolism Studies
-
Metabolic Stability Assessment: The primary application is to determine the rate at which a drug candidate is metabolized by liver enzymes. This data is crucial for predicting the drug's half-life and clearance in vivo.[1][5][6]
-
Enzyme Inhibition and Induction Studies: NADPH is a necessary component in assays designed to evaluate a drug candidate's potential to inhibit or induce the activity of specific CYP isoforms. This information is critical for predicting drug-drug interactions.
-
Metabolite Identification: By facilitating Phase I metabolism, NADPH enables the production of metabolites for subsequent identification and characterization using analytical techniques like LC-MS/MS. Understanding the metabolic pathways helps in optimizing drug design to avoid the formation of toxic or inactive metabolites.[6]
-
Reaction Phenotyping: These studies aim to identify the specific CYP enzymes responsible for a drug's metabolism. This is achieved by using a panel of recombinant human CYP enzymes and NADPH.
-
Species-Specific Metabolism Comparison: Utilizing microsomes from various species (e.g., human, rat, mouse, dog) in the presence of NADPH allows for the assessment of inter-species differences in metabolism. This is vital for selecting the most appropriate animal models for preclinical safety and efficacy studies.[1][6]
Data Presentation: Summarizing Metabolic Stability Data
Quantitative data from metabolic stability studies should be presented in a clear and structured format to facilitate easy comparison and interpretation.
| Compound ID | Species | Microsome Concentration (mg/mL) | Initial Compound Concentration (µM) | Time Points (min) | % Remaining (at final time point) | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound X | Human | 0.5 | 1 | 0, 5, 15, 30, 60 | 45.2 | 25.8 | 26.9 |
| Compound X | Rat | 0.5 | 1 | 0, 5, 15, 30, 60 | 20.1 | 12.5 | 55.4 |
| Verapamil | Human | 0.5 | 1 | 0, 5, 15, 30, 60 | 15.8 | 10.2 | 68.0 |
| Diazepam | Human | 0.5 | 1 | 0, 5, 15, 30, 60 | 85.3 | 120.5 | 5.75 |
Experimental Protocols
I. In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a test compound using liver microsomes and this compound.
Materials:
-
Test compound
-
Pooled liver microsomes (from human or other relevant species)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)[1]
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[1]
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) or other suitable organic solvent to terminate the reaction
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[1] Further dilute to a working concentration in potassium phosphate buffer.
-
Prepare a working solution of the liver microsomes in potassium phosphate buffer.
-
Prepare a stock solution of this compound in buffer. It is recommended to prepare this solution fresh before each experiment.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH solution to the appropriate wells. For negative controls, add buffer without NADPH.[7]
-
Incubate the plate at 37°C with shaking.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 2.4. Metabolic Stability Assay [bio-protocol.org]
Application Notes: Principles and Comparison of Tetrazolium-Based Cell Viability Assays
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mitochondrial Impairment May Increase Cellular NAD(P)H: Resazurin Oxidoreductase Activity, Perturbing the NAD(P)H-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NADPH-dependent and -independent Disulfide Reductase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 21. researchgate.net [researchgate.net]
- 22. apoptosis-kit.com [apoptosis-kit.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. materialneutral.info [materialneutral.info]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways with NADPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro reconstitution of metabolic pathways is a powerful technique for understanding the fundamental biochemical transformations that occur within cells.[1][2] By isolating and combining purified enzymes, substrates, and essential cofactors like Nicotinamide Adenine Dinucleotide Phosphate (NADPH), researchers can dissect complex biological processes in a controlled environment.[1] This approach is particularly valuable for studying NADPH-dependent pathways, which are crucial for a wide range of cellular functions, including reductive biosynthesis, antioxidant defense, and drug metabolism.[3][4][5][6][7]
These application notes provide detailed protocols and guidelines for the in vitro reconstitution of metabolic pathways with a specific focus on those requiring NADPH. The information is intended to assist researchers in designing and executing experiments to investigate enzyme kinetics, elucidate reaction mechanisms, and screen for potential inhibitors or activators of metabolic pathways.
Core Concepts: The Role of NADPH in Metabolism
NADPH serves as a primary electron donor in a multitude of anabolic reactions.[3] Its reduced form provides the necessary reducing power for biosynthetic pathways such as the synthesis of fatty acids, nucleic acids, and steroids.[1][3] Furthermore, NADPH is a critical component of the cellular antioxidant system, maintaining a reduced glutathione pool to protect against oxidative damage.[3] In the context of drug development, NADPH is an essential cofactor for cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of pharmaceuticals.[4][8] Understanding the role of NADPH in these pathways is fundamental to predicting a drug candidate's metabolic fate and potential for drug-drug interactions.[4][9]
General Workflow for In Vitro Metabolic Pathway Reconstitution
The successful reconstitution of an NADPH-dependent metabolic pathway in vitro typically involves the following key steps:
-
Component Preparation : This includes the expression and purification of all necessary enzymes to homogeneity, as well as the preparation of substrates, cofactors (including a stable source of NADPH or an NADPH-regenerating system), and an appropriate reaction buffer.[1][2]
-
Reaction Assembly : The purified components are combined in a controlled manner to initiate the metabolic pathway. The optimal ratio of enzymes and the concentrations of substrates and cofactors often need to be determined empirically through titration experiments.[2]
-
Reaction Incubation : The reaction mixture is incubated under defined conditions (e.g., temperature, time) to allow for the enzymatic conversions to occur.
-
Analysis of Reaction Products : A variety of analytical techniques can be employed to monitor the consumption of substrates and the formation of products. Common methods include spectrophotometry, fluorometry, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[1]
General workflow for in vitro metabolic pathway reconstitution.
Experimental Protocols
Protocol 1: Reconstitution of a Cytochrome P450-Mediated Metabolic Reaction
This protocol describes the in vitro reconstitution of a typical NADPH-dependent cytochrome P450 (CYP) enzyme system to study the metabolism of a model substrate, such as testosterone.[8]
Materials:
-
Purified CYP enzyme (e.g., CYP3A4)
-
Purified NADPH:CYP reductase
-
Cytochrome b5 (optional, can enhance activity)
-
Liposomes (for reconstitution of membrane-bound enzymes)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Testosterone (substrate)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Magnesium chloride (MgCl2)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/water bath
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture with the components in the order listed in the table below. It is recommended to pre-warm the buffer and other reagents to the reaction temperature (e.g., 37°C).
-
Pre-incubation : Pre-incubate the mixture of buffer, enzymes, and substrate for a short period (e.g., 5 minutes) at the desired temperature to allow for thermal equilibration.
-
Initiate the Reaction : Start the reaction by adding the NADPH regenerating system or a solution of NADPH.
-
Incubation : Incubate the reaction for a specific time period (e.g., 15-60 minutes) at 37°C with gentle shaking.
-
Terminate the Reaction : Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Sample Preparation for Analysis : Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analysis : Analyze the formation of the metabolite (e.g., 6β-hydroxytestosterone) using a validated HPLC method.
Quantitative Data for CYP3A4 Reconstitution:
| Component | Final Concentration |
| Potassium Phosphate Buffer | 0.1 M, pH 7.4 |
| Purified CYP3A4 | 0.05 µM |
| NADPH:CYP Reductase | 0.05 µM |
| Cytochrome b5 | 0.2 µM |
| Testosterone | 50 µM |
| MgCl2 | 10 mM |
| NADP+ | 1 mM |
| Glucose-6-phosphate | 10 mM |
| G6P Dehydrogenase | 1 U/mL |
Note: The optimal concentrations of enzymes and substrates may vary and should be determined experimentally.
The catalytic cycle of Cytochrome P450, a key NADPH-dependent enzyme system.
Protocol 2: Quantification of NADPH Concentration/Consumption
This protocol provides a method for quantifying the total NADP+/NADPH concentration or for monitoring NADPH consumption in an enzymatic reaction using an enzymatic cycling assay. This method is highly sensitive and offers advantages over direct absorbance measurements at 340 nm.[3]
Materials:
-
NADP/NADPH Extraction Buffer
-
NADP Cycling Mix (containing Glucose-6-Phosphate Dehydrogenase, Diaphorase, and a chromogenic or fluorogenic probe)
-
NADPH Standard (for standard curve)
-
96-well plate (clear for colorimetric assays, black for fluorometric assays)
-
Plate reader (spectrophotometer or fluorometer)
-
HCl (0.1 N) and NaOH (0.1 N) for selective degradation of NADPH or NADP+
Procedure:
A. Sample Preparation (for Total NADP+/NADPH, NADPH only, or NADP+ only)
-
For Total NADP+/NADPH : Lyse cells or homogenize tissue in NADP/NADPH Extraction Buffer. Centrifuge to remove debris and collect the supernatant.[3]
-
For NADPH Quantification (NADP+ destruction) : To a portion of the supernatant, add 0.1 N NaOH and incubate at 80°C for 60 minutes. This selectively destroys NADP+. Neutralize the sample before proceeding.[3]
-
For NADP+ Quantification (NADPH destruction) : To another portion of the supernatant, add 0.1 N HCl and incubate at 80°C for 60 minutes. This selectively destroys NADPH. Neutralize the sample before proceeding.[3]
B. Assay Protocol
-
Prepare Standard Curve : Prepare a series of NADPH standards by diluting the NADPH standard stock solution in NADP/NADPH Extraction Buffer.
-
Plate Setup : Add a defined volume (e.g., 50 µL) of standards and prepared samples to the wells of a 96-well plate.
-
Initiate Reaction : Add the NADP Cycling Mix (e.g., 100 µL) to all wells. Mix gently.
-
Incubation and Measurement : Incubate the plate at room temperature, protected from light. The reaction can be monitored kinetically, or an endpoint reading can be taken after a set time (e.g., 30-60 minutes). For colorimetric assays, measure absorbance at the appropriate wavelength (e.g., 565 nm for an MTT-based assay).[10] For fluorometric assays, measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[11]
-
Data Analysis : Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of NADP+/NADPH in the samples from the linear portion of the curve.
Quantitative Data for NADPH Standard Curve Preparation:
| Standard | Volume of 10 pmol/µL NADPH | Final Amount (pmol/well) |
| Blank | 0 µL | 0 |
| 1 | 2 µL | 20 |
| 2 | 4 µL | 40 |
| 3 | 6 µL | 60 |
| 4 | 8 µL | 80 |
| 5 | 10 µL | 100 |
Adjust the final volume in each well to 50 µL with NADP/NADPH Extraction Buffer.[3]
Principle of the enzymatic cycling assay for NADPH quantification.
Data Presentation and Interpretation
All quantitative data from in vitro reconstitution experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. This includes enzyme concentrations, substrate and cofactor concentrations, reaction rates, and product yields. When screening for inhibitors, for example, IC50 values should be tabulated for different compounds.
The interpretation of the data will depend on the specific goals of the experiment. For instance, in drug metabolism studies, a high rate of substrate turnover in the presence of NADPH would indicate that the compound is likely metabolized by CYP enzymes.[4] In pathway elucidation studies, the detection of an expected product confirms the functionality of the reconstituted enzymatic cascade.
Conclusion
The in vitro reconstitution of NADPH-dependent metabolic pathways is a versatile and informative approach for a wide range of applications in basic research and drug development. By carefully preparing the necessary components and following well-defined protocols, researchers can gain valuable insights into the intricacies of metabolism. The methodologies and data presentation formats outlined in these application notes provide a solid framework for conducting robust and reproducible experiments.
References
- 1. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NADPH Degradation in Aqueous Solutions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in aqueous solutions. Ensuring the stability of NADPH is critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NADPH degradation in aqueous solutions?
A1: The stability of NADPH in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the composition of the buffer solution.[1][2] High temperatures and acidic pH (below 7.4) are the most significant contributors to its degradation.[2][3] Additionally, certain buffer components, such as phosphate and acetate ions, can accelerate the breakdown of NADPH.[1][3][4]
Q2: What is the optimal pH for preparing and storing NADPH solutions?
A2: NADPH is most stable in slightly alkaline conditions.[5] For maximum stability, it is recommended to maintain NADPH solutions at a pH between 8.0 and 9.0.[1][2][6] Preparing NADPH in pure distilled water is not advised as its pH is often slightly acidic (around 5-6), which can lead to rapid degradation.[1][2][4]
Q3: How should I store NADPH stock solutions for long-term use?
A3: For long-term storage, NADPH stock solutions should be stored frozen at -20°C or -80°C.[1][2][7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][7] When stored at -20°C in an alkaline buffer (pH 9.0), 2-8 mM NADPH solutions can remain stable for at least six months.[1]
Q4: Is it advisable to use phosphate buffers for NADPH solutions?
A4: Caution should be exercised when using phosphate buffers, as they have been shown to accelerate NADPH degradation compared to other buffering agents like Tris or HEPES.[1][4][5] If the experimental protocol necessitates the use of a phosphate buffer, its concentration should be kept as low as possible, ideally not exceeding 0.1 mol/L.[1][4]
Q5: Should I prepare NADPH solutions fresh for every experiment?
A5: While preparing fresh solutions is the most reliable way to ensure maximal activity, it is not always necessary if proper storage procedures are followed.[1] Aliquoted stock solutions stored at -20°C or -80°C in a suitable alkaline buffer can be used for several weeks to months.[1] However, for highly sensitive assays, fresh preparation is recommended.[2]
Q6: Does light exposure affect the stability of NADPH?
A6: The primary cause of NADPH degradation in solution is acid-catalyzed decomposition, not photodegradation from UV light at 340 nm, which is commonly used for its spectrophotometric measurement.[1][2][8][9] While some material safety data sheets (MSDS) may advise protection from light, it is not the most critical factor for its stability in solution.[1][2] Nevertheless, it is considered good laboratory practice to protect sensitive reagents from prolonged light exposure.[1][2]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity in an NADPH-Dependent Assay
Possible Cause: Degradation of NADPH leading to a lower than expected concentration of the active cofactor.
Solutions:
-
Prepare Fresh NADPH Solution: For each experiment, prepare a fresh NADPH solution to ensure maximum potency.[5]
-
Verify Buffer pH: Ensure the pH of your assay buffer is in the optimal range for NADPH stability (pH 7.4-8.0).[5]
-
Buffer Selection: If possible, avoid using phosphate buffers. Opt for Tris or HEPES buffers, which are known to be more favorable for NADPH stability.[5][10]
-
Maintain Low Temperature: Keep NADPH solutions on ice during the experiment to minimize temperature-induced degradation.[5][7]
Issue 2: High Background Signal or Variability in Absorbance/Fluorescence Readings
Possible Cause: Spontaneous oxidation of NADPH or the presence of degradation products.
Solutions:
-
Check Solid NADPH: Assess the age and storage conditions of your solid NADPH.
-
Fresh, Smaller Batches: Prepare smaller, fresh batches of your NADPH solution to minimize the accumulation of degradation products.[5]
-
No-Enzyme Control: Run a control reaction without the enzyme to quantify the rate of non-enzymatic NADPH oxidation in your specific assay buffer.[5]
-
Verify Concentration: Before use, re-measure the concentration of your NADPH stock solution spectrophotometrically (absorbance at 340 nm, with an extinction coefficient of 6220 M⁻¹cm⁻¹) to confirm its integrity.[7]
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Inconsistent concentration of active NADPH due to degradation between uses.
Solutions:
-
Aliquot Stock Solutions: To avoid the detrimental effects of multiple freeze-thaw cycles, aliquot your stock solutions into single-use volumes.[5]
-
Use Fresh Aliquots: For each experiment, thaw and use a fresh aliquot.[5]
Data Presentation: NADPH Stability Under Various Conditions
The following tables summarize quantitative data on the stability of NADPH, providing a clear comparison of how different factors influence its degradation rate.
Table 1: Effect of Temperature on NADPH Half-Life
| Temperature | Half-Life | Reference |
| 19°C | > 8 hours | [4][6][7] |
| 37°C | ~ 1 hour | [6][7] |
| 41°C | ~ 1 hour | [4][6][7] |
Table 2: Effect of pH on NADPH Degradation Rate at 30°C
| pH | Pseudo-first order rate constant (min⁻¹) | Reference |
| ~3 | 0.5 | [6][8][9] |
| 7 | 10⁻³ | [6][8][9] |
| 10 | 10⁻⁵ | [6][8][9] |
Table 3: Comparative Degradation Rates of NADH (a close analog of NADPH) in Different Buffers
| Buffer System (50 mM, pH 8.5) | Temperature | Degradation Rate (µM/day) | Reference |
| Tris | 19°C | 4 | [10] |
| Tris | 25°C | 11 | [10] |
| HEPES | 19°C | 18 | [10] |
| Sodium Phosphate | 19°C | Up to 34 | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Assessing NADPH Stability
This protocol allows for the quantitative assessment of NADPH degradation under specific experimental conditions by monitoring the decrease in absorbance at 340 nm.
Materials:
-
NADPH
-
Storage buffers of interest (e.g., 10 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of NADPH Stock Solution: Prepare a stock solution of NADPH in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0). Keep this solution on ice.[6]
-
Preparation of Test Solutions: Dilute the NADPH stock solution to the desired final concentration (e.g., 100 µM) in the various storage buffers you wish to test.[6]
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each test solution at 340 nm, using the respective storage buffer as a blank.[6]
-
Incubation: Store the test solutions under the desired experimental conditions (e.g., different temperatures, light exposures).
-
Time-Point Measurements: At regular intervals, take absorbance readings of each test solution at 340 nm.
-
Data Analysis: Plot the absorbance at 340 nm versus time to determine the rate of NADPH degradation under each condition.
Visualizations
Caption: Workflow for Spectrophotometric Assessment of NADPH Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biochemistry - Is NADPH sensitive and unstable in UV light? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. docs.nrel.gov [docs.nrel.gov]
Frequently Asked Questions (FAQs) and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eproceedings.uni-oldenburg.de [eproceedings.uni-oldenburg.de]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OPG [opg.optica.org]
- 16. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NADPH Measurement Assays
Welcome to the technical support center for NADPH-dependent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to interfering substances during NADPH measurements.
Frequently Asked Questions (FAQs)
Q1: What are common sources of interference in NADPH assays?
A1: Interference in NADPH assays can originate from multiple sources, broadly categorized as sample-related, reagent-related, and procedural.[1] Sample-related issues include the presence of endogenous compounds that absorb light at 340 nm (the absorbance maximum for NADPH) or that are naturally fluorescent.[1][2] Colored compounds, such as hemoglobin and bilirubin, as well as lipids, can cause high background absorbance.[1] Reagents themselves can be a source of interference due to contamination, degradation, or intrinsic absorbance properties.[1] Additionally, chemical reactivity of test compounds can lead to non-specific reactions that confound assay results.[3]
Q2: How do colored or fluorescent compounds interfere with the assay?
A2: Colored compounds interfere by absorbing light at the same wavelength used to measure NADPH, typically 340 nm for absorbance assays.[1][2] This leads to an artificially high background signal and an overestimation of NADPH concentration.[1] Fluorescent compounds can interfere by emitting light in the same spectral region as the assay's fluorescent reporter, causing false positives, or by absorbing the excitation or emission light (an "inner filter effect"), which results in a decreased signal, also known as quenching.[2][4] This is a particular challenge in high-throughput screening (HTS) where compounds in small molecule libraries may be optically active.[4]
Q3: What is the difference between a "reagent blank" and a "sample blank," and why are they important?
A3: A "reagent blank" contains all the assay components except for the sample. Its purpose is to measure the intrinsic absorbance or fluorescence of the reagents themselves, helping to identify issues like contamination or degradation.[1] A "sample blank" contains the sample and all assay reagents except for the one that initiates the reaction (e.g., the substrate or enzyme). This is crucial for determining the background signal originating from the sample itself, such as from colored compounds or turbidity.[1] Subtracting the sample blank reading from the sample reading is essential for correcting for sample-specific interference.
Q4: Can enzymes in my sample interfere with the NADPH measurement?
A4: Yes, endogenous enzymes within a cell or tissue lysate can rapidly consume NADPH, leading to inaccurate results.[5] For example, glutathione reductase is an NADPH-dependent enzyme that can interfere with measurements.[6][7][8] To mitigate this, samples should be deproteinized, often using a 10kDa spin filter, before performing the assay.[1][5]
Troubleshooting Guides
Issue 1: High Background Absorbance or Fluorescence
High background can obscure the true signal from your reaction. Follow this guide to diagnose and resolve the issue.
Possible Causes & Solutions:
-
Sample-Related Interference:
-
Problem: Your sample contains endogenous substances that absorb light at the assay wavelength (e.g., 340 nm) or are autofluorescent.[1][2] Common culprits include hemoglobin, bilirubin, and lipids.[1]
-
Solution: Prepare and run a "sample blank" for each sample. The sample blank should contain everything your experimental sample contains, except for the enzyme or substrate that initiates the NADPH-producing or -consuming reaction. Subtract the absorbance of the sample blank from your final reading.[1] If interference is severe, sample purification steps like deproteinization with a 10kDa spin filter may be necessary.[1][5]
-
-
Reagent-Related Interference:
-
Labware Issues:
-
Problem: Scratched, dirty, or inappropriate microplates can scatter light and increase background readings.[1] For absorbance assays, clear, flat-bottom plates are recommended.[9] For fluorescence assays, black microplates are preferred to reduce well-to-well crosstalk.[10]
-
Solution: Always use clean, unscratched plates appropriate for your assay type (colorimetric or fluorometric).[9][11]
-
Issue 2: Low or No Signal
A weak or absent signal can arise from several factors beyond simple interference.
Possible Causes & Solutions:
-
Reagent Integrity:
-
Problem: Key reagents, such as the enzyme or NADPH itself, may have degraded. NADPH is particularly unstable in solution.[10][12]
-
Solution: Prepare fresh reagents. Reconstituted NADPH standards should be aliquoted and stored at -20°C or -80°C and protected from light to avoid repeated freeze-thaw cycles.[5][9]
-
-
Incorrect Assay Conditions:
-
Insufficient Reaction Time:
Summary of Common Interfering Substances
The following table summarizes substances known to interfere with NADPH assays and provides recommended concentration limits and mitigation strategies.
| Interfering Substance | Type of Interference | Recommended Limit | Mitigation Strategy |
| Hemoglobin, Bilirubin, Lipids | Absorbance / Colorimetric[1] | N/A | Use of a sample blank; Sample deproteinization[1] |
| Phenolic Compounds | Redox Cycling / Chemical Reactivity[13] | N/A | Substrate recycling assays can be used for detection, but removal may require sample cleanup[13] |
| EDTA | Chemical Interference | < 0.5 mM[12][14] | Use alternative chelators or ensure concentration is below the inhibitory threshold |
| SDS | Chemical Interference | < 0.2%[12][14] | Avoid use in sample preparation buffers or remove via buffer exchange[15] |
| Sodium Azide | Chemical Interference | Avoid Use[12][14] | Use alternative preservatives |
| Tween-20, NP-40 | Chemical Interference | < 1%[12][14] | Use lower concentrations or alternative non-ionic detergents |
| Ascorbic Acid | Chemical Interference / Reducing Agent | Avoid Use[12][14] | Remove from sample via buffer exchange or size-exclusion chromatography[15] |
| Small Molecules (from HTS libraries) | Absorbance, Fluorescence, Quenching[2][4] | N/A | Screen compounds for interference in an artifact assay; use red-shifted fluorophores to avoid autofluorescence[2][16] |
Experimental Protocols & Workflows
Protocol 1: Differentiating NADP⁺ and NADPH Measurement
To accurately quantify the amounts of the oxidized (NADP⁺) and reduced (NADPH) forms, one form must be destroyed before measuring the other.[10]
A. To Measure NADPH (Destroy NADP⁺):
-
Aliquot your sample into a microcentrifuge tube.
-
Add 0.1 N NaOH and mix.[10]
-
Incubate the tube at 60-80°C for 30-60 minutes, ensuring it is protected from light.[5][10]
-
Cool the sample on ice.
-
Neutralize the sample by adding a buffer to return the pH to a range of 6.0-8.0.[5][10]
-
Keep the sample on ice until you are ready to proceed with the assay.[10]
B. To Measure NADP⁺ (Destroy NADPH):
-
Aliquot your sample into a separate microcentrifuge tube.
-
Add 0.1 N HCl and mix.[10]
-
Incubate the tube at 60-80°C for 30-60 minutes, protected from light.[5][10]
-
Cool the sample on ice.
-
Neutralize the sample by adding a buffer to bring the pH back to a neutral range (6.0-8.0).[5][10]
-
Keep the sample on ice until ready for the assay.[10]
Protocol 2: Sample Deproteinization
To remove enzymes that can consume NADPH or other interfering proteins.[5]
-
Place your cell lysate or tissue homogenate into a 10kDa molecular weight cut-off (MWCO) spin filter.[1][5]
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 5 minutes).[5][14]
-
Collect the flow-through, which contains the deproteinized sample with small molecules like NADPH.[5]
-
Use this supernatant for your assay.[1]
Visualized Workflows and Logic Diagrams
Caption: A workflow for troubleshooting common issues in NADPH assays.
Caption: Experimental workflow for the separate measurement of NADP+ and NADPH.
Caption: Common sources of interference in NADPH measurement assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A substrate recycling assay for phenolic compounds using tyrosinase and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bio-rad.com [bio-rad.com]
- 16. abcam.com [abcam.com]
Technical Support Center: Optimizing NADPH Concentration for Enzyme Saturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing NADPH concentration for enzyme saturation in kinetic assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the NADPH concentration in my enzyme assay?
Optimizing the NADPH concentration is crucial to ensure it is not the rate-limiting factor in your enzymatic reaction. For accurate kinetic analysis, the enzyme should be saturated with its cofactor, NADPH. This allows for the precise determination of the enzyme's kinetic parameters with respect to your substrate of interest. An insufficient NADPH concentration can lead to an underestimation of the enzyme's true maximal velocity (Vmax), while an
stability of NADPH tetrasodium salt at different pH and temperatures
Welcome to the technical support center for the stability of NADPH tetrasodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting assistance for experiments involving NADPH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NADPH in solution?
The stability of NADPH in an aqueous solution is primarily influenced by three main factors: temperature, pH, and the composition of the buffer system.[1][2] The rate of degradation is directly proportional to the temperature and the concentration of hydronium ions (lower pH).[1][2]
Q2: What is the optimal pH range for NADPH stability?
NADPH is most stable in slightly alkaline conditions, with a recommended pH range of 7.5 to 8.5.[3][4] It is rapidly degraded in acidic media, and exposure to a pH below 7.4 should be avoided.[5] For this reason, preparing NADPH solutions in pure distilled water, which can have a pH between 5 and 6, is not recommended.[4][5]
Q3: How does temperature impact the stability of NADPH solutions?
Temperature is a critical factor, with higher temperatures significantly accelerating the degradation of NADPH.[3] For instance, the half-life of NADPH is over 8 hours at 19°C, but it decreases to approximately one hour at 37°C and even less at 41°C.[3][6] For long-term storage, solutions should be kept at -20°C or -80°C.[3][6] During experiments, it is advisable to keep NADPH solutions on ice.[3]
Q4: Which buffer systems are recommended for NADPH solutions?
Tris and HEPES buffers are generally recommended for solutions containing NADPH.[3][4] Phosphate and acetate buffers have been shown to accelerate the degradation of NADPH and should be avoided if possible.[1][5] One study noted that the degradation rate of NADH, a similar molecule, was 5.8 times higher in a phosphate buffer compared to a Tris buffer.[4]
Q5: How should I prepare and store NADPH stock solutions for maximum stability?
For long-term storage, it is recommended to prepare a concentrated stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[5][6] This stock solution should then be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6] These aliquots should be stored at -20°C or -80°C and are stable for at least two months at -20°C.[3] When needed, an aliquot should be thawed on ice and used immediately.[6]
Q6: Can I reuse an NADPH solution that has been used for spectrophotometric measurements at 340 nm?
The absorption of UV light at 340 nm during spectrophotometry does not inherently destroy NADPH.[7] The primary concern for reusing a solution is its degradation due to pH, temperature, and time in solution.[7] If the solution has been kept at a stable pH and on ice, it might be reusable for a short period. However, for the most consistent and reliable results, it is highly recommended to use a freshly prepared solution for each experiment.[3]
Data Presentation
Table 1: Effect of Temperature on NADPH Half-Life
| Temperature | Approximate Half-Life | Source(s) |
| 19°C | > 8 hours | [3][6] |
| 37°C | ~ 1 hour | [6] |
| 41°C | < 1 hour | [3][6] |
Table 2: Effect of pH on NADPH Degradation Rate Constant at 30°C
| pH | Pseudo-first order rate constant (min⁻¹) | Source(s) |
| ~3 | 0.5 | [6][7] |
| 7 | 10⁻³ | [6][7] |
| 10 | 10⁻⁵ | [6][7] |
Table 3: Degradation Rate of NADH (as an NADPH analog) in Different Buffers at 25°C
| Buffer (50 mM, pH 8.5) | Degradation Rate (µM/day) | Source(s) |
| Tris | 11 | [3] |
| HEPES | 51 | [3] |
| Sodium Phosphate | 34 | [3] |
Troubleshooting Guides
Problem 1: The reaction rate in my NADPH-dependent enzyme assay slows down and plateaus prematurely.
-
Possible Cause: Thermal degradation of NADPH. If your assay is conducted at an elevated temperature (e.g., 37°C) for an extended time, NADPH may be degrading and becoming the limiting factor.[3]
-
Solution:
-
Run a control: Incubate the NADPH solution in your assay buffer at the reaction temperature for the same duration as your experiment, but without the enzyme. A steady decrease in absorbance at 340 nm will indicate NADPH degradation.[3]
-
Use fresh NADPH: Always prepare a fresh NADPH solution for each experiment.[3]
-
Keep it cold: Keep your NADPH stock solution on ice and add it to the reaction mixture just before initiating the measurement.[3][6]
-
Consider a regeneration system: For long-running assays, an NADPH regeneration system can be used to maintain a constant concentration.[3]
-
Problem 2: My assay shows high background absorbance or inconsistent initial values.
-
Possible Cause: Impure or degraded NADPH. Improper storage can lead to the accumulation of degradation products that may absorb light near 340 nm.[3]
-
Solution:
Problem 3: I am observing poor reproducibility between experiments conducted on different days.
-
Possible Cause: Degradation of NADPH stock solution due to repeated freeze-thaw cycles.[3]
-
Solution:
Experimental Protocols
Protocol: Spectrophotometric Assessment of NADPH Stability
This protocol allows for the quantification of the NADPH degradation rate at a specific temperature and pH.
Materials:
-
High-purity this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Methodology:
-
Prepare NADPH Solution: Immediately before the experiment, dissolve solid NADPH in the assay buffer to a final concentration of approximately 100-200 µM.[3]
-
Quantify Initial Concentration: Measure the initial absorbance of the solution at 340 nm (A₃₄₀). Calculate the precise starting concentration using the Beer-Lambert law (Concentration = A₃₄₀ / 6.22, assuming a 1 cm path length).[3]
-
Incubation: Place the cuvette containing the NADPH solution in the spectrophotometer's temperature-controlled holder set to the desired experimental temperature (e.g., 25°C, 37°C).[3]
-
Time-Course Measurement: Record the A₃₄₀ at regular intervals (e.g., every 5-10 minutes) over a period of 1-2 hours.[3]
-
Data Analysis: Plot A₃₄₀ versus time. The rate of degradation can be determined from the slope of this line. The half-life (t₁/₂) can be calculated if the degradation follows first-order kinetics.
Visualizations
Caption: Workflow for Spectrophotometric Stability Testing of NADPH.
Caption: Troubleshooting Logic for NADPH Stability Issues.
References
- 1. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 2. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of NADPH Tetrasodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues arising from the batch-to-batch variability of NADPH tetrasodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability in this compound can stem from several factors during manufacturing and handling. These include:
-
Purity Levels: The percentage of active NADPH can vary between lots. Common impurities include the oxidized form (NADP+), other related nucleotides like NADH, and residual solvents from the purification process.
-
Water Content: NADPH is hygroscopic, and variations in water content can affect the actual concentration when preparing solutions by weight.
-
Contaminants: The presence of enzymatic inhibitors or metal ions can significantly impact the performance of NADPH in sensitive assays.
-
Stability: Although an inherent property, different batches may exhibit slight variations in stability due to minor differences in purity and composition.
Q2: My enzyme activity is significantly lower after switching to a new bottle of NADPH. What should I do?
A2: When a new lot of NADPH is suspected to be the cause of decreased enzyme activity, a systematic approach is recommended. First, verify the concentration and integrity of your new NADPH stock solution using spectrophotometry. Prepare a fresh solution and compare its absorbance at 340 nm to a previously validated lot, if available. If a discrepancy is found, consider the possibility of degradation due to improper storage or handling. If the concentration appears correct, the new batch may contain inhibitors. In such cases, performing a mixing experiment with the old and new batches can help determine if an inhibitor is present.
Q3: How can I assess the quality and concentration of a new batch of this compound?
A3: There are two primary methods for quality assessment in a typical laboratory setting:
-
Spectrophotometry: This is the most direct method to determine the concentration of functional NADPH. By measuring the absorbance at 340 nm and using the molar extinction coefficient of 6220 M⁻¹cm⁻¹, you can accurately calculate the concentration of the reduced cofactor.[1] A secondary reading at 260 nm can help assess the purity, as both NADPH and its common impurity NADP+ absorb at this wavelength.
-
Enzymatic Assay: Using a well-characterized, reliable NADPH-dependent enzyme, you can compare the performance of the new batch against a previous, trusted lot. A decrease in the reaction rate under saturating conditions could indicate lower purity or the presence of inhibitors in the new batch.
Q4: What is the acceptable purity level for NADPH in sensitive enzymatic assays?
A4: For most enzymatic assays, a purity of ≥95% determined by HPLC is recommended. However, for highly sensitive applications such as drug metabolism studies or high-throughput screening, a purity of ≥98% is often preferred. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q5: Can minor impurities in an NADPH batch significantly affect my experimental results?
A5: Yes, even minor impurities can have a substantial impact. For instance, the presence of NADP+ can competitively inhibit some enzymes. Other contaminants, though present in small amounts, might act as potent enzyme inhibitors, leading to a significant underestimation of your enzyme's activity.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Enzyme Activity with a New NADPH Lot
-
Possible Cause 1: Incorrect Concentration of NADPH Solution
-
Troubleshooting Steps:
-
Prepare a fresh solution of the new NADPH lot in the recommended buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Measure the absorbance of the solution at 340 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (Absorbance = εcl), where ε (epsilon) is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[2]
-
Compare the calculated concentration with the expected concentration. If it is significantly lower, the new lot may have a lower purity or higher water content than specified.
-
-
-
Possible Cause 2: Presence of Enzymatic Inhibitors in the New NADPH Lot
-
Troubleshooting Steps:
-
If you have a previous, reliable lot of NADPH, perform a mixing experiment. Prepare two reactions: one with the old lot and one with a 1:1 mixture of the old and new lots.
-
If the reaction rate of the mixed sample is lower than the average of the two individual lots, it suggests the presence of an inhibitor in the new batch.
-
Contact the supplier for further information or to request a replacement lot.
-
-
-
Possible Cause 3: Degradation of NADPH
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Solid NADPH should be stored at -20°C or below, protected from light and moisture.[3]
-
NADPH solutions are unstable and should be prepared fresh for each experiment. If a stock solution must be made, it should be aliquoted and stored at -80°C.
-
Avoid repeated freeze-thaw cycles.[4]
-
-
Issue 2: High Background Signal in No-Enzyme Control Reactions
-
Possible Cause 1: Contamination of NADPH with Degradation Products
-
Troubleshooting Steps:
-
Degradation of NADPH can lead to products that interfere with certain assay formats.
-
If possible, analyze the purity of the NADPH lot using HPLC to check for the presence of degradation peaks.
-
Always prepare fresh NADPH solutions to minimize the accumulation of degradation products.
-
-
-
Possible Cause 2: Spontaneous, Non-Enzymatic Reaction
-
Troubleshooting Steps:
-
Some assay components may react non-enzymatically with NADPH.
-
Run control reactions omitting one component at a time to identify the source of the background signal.
-
Ensure the buffer pH is optimal for NADPH stability (pH 7-9) and that it does not contain ions known to accelerate degradation, such as phosphate or acetate.[5]
-
-
Data Presentation
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Specification Range | Method of Analysis |
| Purity (as NADPH) | ≥93% to ≥99% | HPLC, Enzymatic Assay[1][6] |
| NADP+ (oxidized form) | ≤0.5% to ≤2% | HPLC, Enzymatic Assay[1] |
| Water Content (K.F.) | ≤8.0% w/w | Karl Fischer Titration[6] |
| Sodium Content | 8.0% - 12.0% | Flame Photometry[6] |
| A340 / A260 Ratio (pH 10) | 0.42 - 0.44 | Spectrophotometry[6] |
Table 2: Effect of Temperature on NADPH Stability in Solution
| Temperature | Approximate Half-Life |
| 19°C | > 8 hours |
| 37°C | ~ 1 hour |
| 41°C | < 1 hour |
Source: Adapted from user discussions and quantitative studies.[2]
Table 3: Impact of pH on NADPH Degradation Rate at 30°C
| pH | Pseudo-first order rate constant (min⁻¹) |
| ~3 | 0.5 |
| 7 | 10⁻³ |
| 10 | 10⁻⁵ |
Source: Adapted from a 1986 study on NADPH stability.[2]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of NADPH Concentration
-
Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0.
-
NADPH Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the Tris-HCl buffer to a target concentration of approximately 0.1 mM. Keep the solution on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm. Use the Tris-HCl buffer as a blank to zero the instrument.
-
Measurement: Measure the absorbance of the NADPH solution. Ensure the reading is within the linear range of the instrument (typically 0.1-1.0). If necessary, dilute the sample with the buffer.
-
Calculation: Calculate the concentration using the Beer-Lambert Law:
-
Concentration (M) = Absorbance / (6220 M⁻¹cm⁻¹ * path length in cm)
-
Protocol 2: HPLC Analysis of NADPH Purity
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
-
Reagents:
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 260 nm (to detect both NADPH and NADP+).
-
Injection volume: 20 µL.
-
A gradient elution is typically used, for example:
-
0-15 min: 5% to 60% Mobile Phase B.
-
15-22 min: Hold at 60% Mobile Phase B.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to NADPH and any impurities (e.g., NADP+) based on their retention times compared to standards.
-
Calculate the purity as the area percentage of the NADPH peak relative to the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for new NADPH lot issues.
Caption: Role of NADPH in the Pentose Phosphate Pathway.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN108132318B - NADPH separation and purification method - Google Patents [patents.google.com]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Absorbance in NADPH Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize high background absorbance in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) assays.
Frequently Asked Questions (FAQs)
Q1: What is background absorbance in an NADPH assay and why is it problematic?
A1: Background absorbance refers to any signal detected by the spectrophotometer that is not a result of the specific enzymatic reaction producing or consuming NADPH.[1] This unwanted signal can originate from the sample itself (e.g., colored compounds), the assay reagents, or the microplate.[1] High background can obscure the true signal from your reaction, leading to inaccurate and overestimated results.[1]
Q2: What are the common causes of high background absorbance in NADPH assays?
A2: High background absorbance can stem from several sources:
-
Sample-related issues: The presence of endogenous compounds in the sample that absorb light at the same wavelength as NADPH (typically 340 nm) is a common cause.[1] This includes substances like hemoglobin, bilirubin, and lipids.[1] Sample turbidity or precipitation can also scatter light and increase absorbance readings.[1]
-
Reagent-related issues: The assay reagents themselves may have intrinsic absorbance, or they can become contaminated.[1] Some buffers or chemicals used during sample preparation can also interfere with absorbance readings.[1] In colorimetric assays using reagents like MTT or resazurin, some compounds in your sample may directly reduce these dyes, leading to a false positive signal.
-
Plate-related issues: The type of microplate used can contribute to background. For assays read in the UV range, special UV-transparent plates are required. Scratches, dust, or fingerprints on the plate can also lead to erroneous readings.[1]
-
Non-specific reactions: Unintended chemical reactions between components in your sample and the assay reagents can sometimes produce colored products, leading to elevated background absorbance.[1]
Q3: How can I differentiate between background from my sample and background from the reagents?
A3: To distinguish between sample- and reagent-derived background, it is crucial to prepare proper controls: a "reagent blank" and a "sample blank".
-
A reagent blank contains all the assay components (buffer, enzymes, substrates) except for your sample. This measures the inherent absorbance of the reagents.
-
A sample blank contains your sample and all assay components except for one critical element that initiates the reaction (e.g., the substrate or the enzyme). This is essential for correcting for the absorbance of the sample itself.
By comparing the absorbance of these blanks to your experimental wells, you can pinpoint the source of the high background.
Troubleshooting Guides
High background absorbance can be systematically addressed by evaluating the different components of the assay. The following troubleshooting workflow can help identify and resolve the source of the issue.
Issue 1: High Absorbance in the Reagent Blank
If the well containing all reagents but no sample shows high absorbance, the issue likely lies with the assay components.
Experimental Protocol: Preparation of a Reagent Blank
-
In a well of your microplate, add the same volume of assay buffer as used for your samples.
-
Add all other assay components (e.g., enzyme, substrate, cofactors) in the same volumes and order as for the experimental samples.
-
Do not add your sample to this well.
-
Measure the absorbance at the appropriate wavelength.
Troubleshooting Steps:
-
Prepare fresh reagents: Re-prepare all buffers and reagent solutions from stock. NADPH solutions are particularly prone to degradation and should be prepared fresh and kept on ice.
-
Check for contamination: Ensure that there is no microbial or chemical contamination in your water or buffer stocks.
-
Evaluate individual components: If possible, measure the absorbance of each individual reagent diluted in assay buffer to identify the source of the high background.
Issue 2: High Absorbance in the Sample Blank
If the well containing the sample and all reagents except the initiating component (e.g., enzyme or substrate) has high absorbance, the sample itself is likely the cause.
Experimental Protocol: Preparation of a Sample Blank
-
In a well of your microplate, add your sample at the same concentration as in the experimental wells.
-
Add the assay buffer and all other reagents as you would for the experimental wells, except for one key component that initiates the reaction (e.g., the enzyme that utilizes NADPH, or the substrate that leads to NADPH production).
-
Measure the absorbance at the appropriate wavelength.
Troubleshooting Steps:
-
Perform a serial dilution of the sample: High concentrations of interfering substances in the sample can be mitigated by dilution. Prepare a series of dilutions of your sample and run the assay to determine if the background decreases with dilution while still providing a detectable signal.
Experimental Protocol: Serial Dilution of Sample
-
Prepare a series of microcentrifuge tubes with the appropriate dilution buffer.
-
Create a dilution series (e.g., 1:2, 1:5, 1:10, 1:20) of your sample.[2][3][4]
-
Run the NADPH assay with each dilution, including a sample blank for each.
-
Analyze the results to find the optimal sample concentration that minimizes background without sacrificing the signal of interest.
-
-
Sample cleanup: If dilution is not sufficient, consider methods to remove interfering substances. This could include protein precipitation or filtration of the sample. For cell and tissue lysates, deproteinization using a 10 kDa spin filter can be effective.[5][6]
-
Wavelength scan: To identify if a specific compound in your sample is causing interference, perform a wavelength scan (e.g., from 300 nm to 700 nm) of your sample. This can help identify the absorbance maximum of the interfering substance.
| Common Interfering Substances | Typical Absorbance Maxima | Notes |
| Hemoglobin | ~415 nm (Soret band), 540-580 nm | Can significantly interfere with assays in the visible range. |
| Bilirubin | 400-540 nm | Yellowish compound that can cause high background. |
| Lipids (in lipemic samples) | Scatter light across a broad range, highest below 400 nm | Causes turbidity, leading to increased absorbance readings. |
| Phenol Red (in cell culture media) | ~560 nm | Can interfere with colorimetric assays in this wavelength range. |
Issue 3: High Background in Colorimetric Assays (MTT, Resazurin)
In assays where NADPH production is coupled to the reduction of a chromogenic substrate like MTT or resazurin, high background can be caused by direct, non-enzymatic reduction of the dye.
Experimental Protocol: Cell-Free Control for Direct Dye Reduction
-
Prepare wells containing your sample (e.g., natural product extract) at the same concentrations used in the cell-based assay.
-
Add the assay medium and the dye (MTT or resazurin).
-
Do not add cells to these wells.
-
Incubate under the same conditions as your experimental plate.
-
Measure the absorbance or fluorescence. A significant signal in these wells indicates direct reduction of the dye by your sample.
Troubleshooting Steps:
-
Subtract background: If direct reduction is observed, the signal from the cell-free control should be subtracted from the experimental values.
-
Consider alternative assays: If direct reduction is severe, consider using an alternative assay that is less susceptible to interference, such as an ATP-based luminescence assay.[7]
Key Signaling Pathways and Workflows
Understanding the metabolic pathways that produce NADPH can provide context for your experiments. The pentose phosphate pathway is a major source of cytosolic NADPH.
References
Technical Support Center: Impact of Freeze-Thaw Cycles on NADPH Solution Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of NADPH solutions to maintain their integrity, with a specific focus on the detrimental effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of NADPH in solution?
A1: The integrity of NADPH in solution is primarily affected by three main factors: pH, temperature, and the composition of the buffer.[1][2][3] NADPH is highly susceptible to degradation in acidic conditions (pH below 7.4) and at elevated temperatures.[4] Additionally, the presence of phosphate and acetate ions in buffers can accelerate its breakdown.[3]
Q2: What is the optimal pH for storing NADPH solutions?
A2: To ensure maximum stability, NADPH solutions should be maintained at a slightly alkaline pH, ideally between 8.0 and 9.0.[1][5] It is not advisable to dissolve NADPH in pure distilled water, as its pH is often slightly acidic (around 5-6).[1]
Q3: How do freeze-thaw cycles affect NADPH solutions?
A3: Repeated freeze-thaw cycles are detrimental to the integrity of NADPH solutions and can lead to their degradation.[1][2] The process of freezing and thawing can cause changes in the local concentration of solutes and pH, as well as physical stress on the molecule, contributing to its breakdown.[6] While specific degradation rates per cycle for NADPH are not well-documented, it is a widely accepted best practice to avoid multiple freeze-thaw cycles.[1][2] One study on a range of organic compounds noted a degradation of 3-4% with each freeze-thaw cycle.[7] Furthermore, research has shown that the act of freezing alone can convert a significant portion (approximately 30%) of NADPH to NADP+ in liver tissue samples.[8]
Q4: What are the recommended storage conditions for NADPH stock solutions?
A4: For long-term storage, NADPH stock solutions should be stored at -20°C or -80°C.[1][2] To avoid the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][5] When stored correctly in an alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0), NADPH solutions can be stable for several weeks at -20°C or for extended periods at -80°C.[4]
Q5: Is it necessary to prepare NADPH solutions fresh for every experiment?
A5: While preparing fresh solutions is the most reliable way to ensure optimal activity, it is not always necessary if proper storage procedures are followed.[1] Aliquoted stock solutions stored at -80°C in a suitable alkaline buffer can be used reliably.[4][5] However, for highly sensitive assays, using a freshly prepared solution is the best practice. Once an aliquot is thawed, it should be kept on ice and used promptly; any unused portion should be discarded.[5]
Q6: How can I verify the integrity of my NADPH solution?
A6: The concentration and integrity of an NADPH solution can be verified spectrophotometrically. NADPH has a characteristic absorbance maximum at 340 nm, while its oxidized form, NADP+, does not. A decrease in the absorbance at 340 nm over time is indicative of NADPH degradation. The concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in an NADPH-dependent assay. | Degradation of NADPH due to improper storage or handling. | 1. Prepare a fresh NADPH solution in an appropriate alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[5]2. Verify the concentration of the new solution spectrophotometrically at 340 nm.3. For future use, prepare single-use aliquots of the stock solution and store them at -80°C.[5] |
| High variability between experimental replicates. | Inconsistent NADPH activity due to multiple freeze-thaw cycles of the same stock solution. | 1. Discard the repeatedly frozen-thawed stock solution.2. Prepare a new stock solution and divide it into single-use aliquots before freezing.[1]3. For each experiment, thaw a fresh aliquot and keep it on ice during use.[5] |
| Gradual decrease in signal during a kinetic assay. | NADPH instability at the experimental temperature. | 1. Be aware that NADPH is more labile at higher temperatures (e.g., 37°C).[4]2. Minimize the pre-incubation time of NADPH at the assay temperature.3. Add NADPH to the reaction mixture as one of the last components before initiating the measurement.[1] |
Data Presentation
Table 1: Summary of Factors Affecting NADPH Stability
| Factor | Condition | Effect on Stability | Source(s) |
| pH | Acidic (< 7.4) | Rapid degradation | |
| Alkaline (8.0 - 9.0) | Increased stability | [1][5] | |
| Temperature | -80°C | Suitable for extended storage | [4] |
| -20°C | Suitable for storage up to several weeks | [4] | |
| 19°C | Half-life of over 8 hours | [4] | |
| 41°C | Half-life of approximately 1 hour | [4] | |
| Buffer Composition | Phosphate and Acetate | Accelerate degradation | [3] |
| Tris-HCl | Recommended for better stability | [4] | |
| Freeze-Thaw Cycles | Multiple Cycles | Leads to degradation | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of NADPH Stock Solution
Objective: To prepare a stable stock solution of NADPH and store it appropriately to minimize degradation.
Materials:
-
NADPH, tetrasodium salt
-
10 mM Tris-HCl buffer, pH 8.0
-
Microcentrifuge tubes
-
-80°C freezer
Methodology:
-
Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and carefully adjust the pH to 8.0.
-
Dissolving NADPH: Weigh out the required amount of solid NADPH and dissolve it in the 10 mM Tris-HCl, pH 8.0 buffer to the desired final concentration (e.g., 10 mM). Perform this step on ice.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid leftover solution.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.
Protocol 2: Spectrophotometric Assessment of NADPH Integrity
Objective: To determine the concentration and assess the integrity of an NADPH solution.
Materials:
-
NADPH solution (to be tested)
-
Assay buffer (the same buffer the NADPH is dissolved in)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm.
-
Blank Measurement: Use the assay buffer to zero the spectrophotometer (blank).
-
Sample Measurement: Dilute the NADPH solution in the assay buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). Measure the absorbance of the diluted solution at 340 nm.
-
Concentration Calculation: Calculate the concentration of NADPH using the Beer-Lambert law: Concentration (M) = Absorbance / (6220 M⁻¹cm⁻¹ * path length (cm))
-
Integrity Check: To assess degradation over time or after a freeze-thaw cycle, measure the absorbance of the solution at different time points. A decrease in absorbance indicates degradation.
Visualizations
Caption: Recommended workflow for preparing and using NADPH solutions to avoid freeze-thaw cycles.
Caption: Troubleshooting flowchart for issues with NADPH-dependent assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized and reduced nicotinamide-adenine dinucleotide phosphate in tissue suspensions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Correcting for NADPH Instability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to NADPH instability in long-term experiments.
Troubleshooting Guide
Problem 1: Decreasing reaction rate over time in an NADPH-dependent enzyme assay.
-
Possible Cause: The gradual decrease in the reaction rate may be due to the degradation of NADPH over the course of the experiment, especially if the assay is performed at physiological temperatures (e.g., 37°C) for an extended period.[1][2]
-
Solution:
-
Run a Blank Reaction: In a control experiment, incubate NADPH in the assay buffer at the same temperature and for the same duration as the actual experiment, but without the enzyme. A continuous decrease in absorbance at 340 nm will confirm NADPH instability under your assay conditions.[1]
-
Use Freshly Prepared NADPH: Always prepare NADPH solutions fresh before each experiment to ensure maximum activity.[1][2][3]
-
Keep NADPH on Ice: Maintain your stock solution of NADPH on ice throughout the experiment and add it to the reaction mixture immediately before starting your measurements.[1][2]
-
Consider an NADPH Regenerating System: For long-term assays, incorporating an NADPH regenerating system can maintain a constant concentration of NADPH.[1][4] A common system includes glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), which continuously reduces NADP+ back to NADPH.[4]
-
Problem 2: High background signal or inconsistent initial readings in your assay.
-
Possible Cause: The presence of impurities or degradation products in the NADPH stock can lead to high background absorbance. Improper storage and handling can exacerbate this issue.
-
Solution:
-
Verify NADPH Concentration: Before each experiment, confirm the concentration of your NADPH solution spectrophotometrically by measuring its absorbance at 340 nm. The molar extinction coefficient for NADPH at this wavelength is 6220 M⁻¹cm⁻¹.[1][5]
-
Use High-Purity NADPH: Ensure you are using a high-quality source of NADPH.
-
Proper Storage: Store NADPH as a dry solid at -20°C or -80°C. If a stock solution is necessary, prepare it in a slightly alkaline buffer (pH 8-9), aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -20°C for short-term or -80°C for long-term storage.[1][2][4][6]
-
Problem 3: Poor reproducibility of results between experiments conducted on different days.
-
Possible Cause: Inconsistent NADPH concentration due to degradation during storage or repeated freeze-thaw cycles of the same stock solution.[1]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to NADPH degradation? A1: The main factors are temperature, pH, and the composition of the buffer.[2][7][8][9] High temperatures and acidic pH (below 7.4) significantly accelerate the breakdown of NADPH.[2][3][5] Additionally, certain buffer components like phosphate and acetate can increase the degradation rate.[3][7][8][9]
Q2: What is the optimal pH for storing and using NADPH solutions? A2: NADPH is most stable in slightly alkaline conditions, with an optimal pH range of 8.0 to 9.0 for storage.[2][6] It is highly recommended to avoid dissolving NADPH in distilled water, which can be slightly acidic.[3]
Q3: How should I store my NADPH stock solutions? A3: For long-term stability, NADPH solutions should be aliquoted into single-use vials and stored at -20°C or, preferably, -80°C.[1][2][6] This minimizes degradation from both temperature fluctuations and repeated freeze-thaw cycles.[1]
Q4: Is it necessary to prepare NADPH solutions fresh for every experiment? A4: While preparing fresh solutions is the best practice for ensuring optimal and consistent results, properly stored aliquots can be a reliable alternative.[2][6] For highly sensitive assays, it is always recommended to use freshly prepared NADPH.[2]
Q5: Can I use phosphate buffers for my NADPH-dependent assays? A5: While commonly used, phosphate buffers have been shown to accelerate NADPH degradation.[3][7][8][9] If your experimental conditions allow, consider using alternative buffers such as Tris-HCl, which has been shown to be more favorable for NADPH stability.[3][4][10]
Data on NADPH Stability
The stability of NADPH is significantly influenced by temperature, pH, and the buffer system used. Below are tables summarizing quantitative data on NADPH degradation.
Table 1: Effect of Temperature on NADPH Half-Life
| Temperature | Approximate Half-Life |
| 19°C | > 8 hours[1][5] |
| 37°C | ~ 1 hour[5] |
| 41°C | ~ 1 hour[1][5] |
Table 2: Effect of pH on NADPH Degradation Rate Constant at 30°C
| pH | Pseudo-first order rate constant (min⁻¹) |
| ~3 | 0.5[5] |
| 7 | 10⁻³[5] |
| 10 | 10⁻⁵[5] |
Table 3: Long-Term Stability of NADH in Different Buffers at 19°C and pH 8.5 (as a proxy for NADPH stability)
| Buffer System | Degradation Rate (µM/day) | % Remaining after 43 days |
| Tris | 4[10] | >90%[10] |
| HEPES | 18[10] | 60%[10] |
| Sodium Phosphate | 23[10] | <50%[10] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of NADPH Concentration
This method relies on the strong absorbance of NADPH at 340 nm.
-
Principle: The reduced form, NADPH, absorbs light at 340 nm, while the oxidized form, NADP+, does not. The concentration can be determined using the Beer-Lambert law (A = εcl).[5]
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
NADPH sample
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare a dilution of your NADPH stock solution in the buffer.
-
Use the same buffer as a blank to zero the spectrophotometer at 340 nm.
-
Measure the absorbance of the NADPH solution at 340 nm.
-
Calculate the concentration using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ and the path length (l) is typically 1 cm.[5]
-
Protocol 2: Monitoring NADPH Stability Over Time
This protocol allows for the assessment of NADPH stability under specific experimental conditions.
-
Principle: By measuring the decrease in absorbance at 340 nm over time, the rate of NADPH degradation can be determined.
-
Materials:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
-
Freshly prepared NADPH solution (e.g., 100-200 µM in the desired buffer)
-
-
Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 37°C).
-
Place the cuvette with the NADPH solution in the holder and immediately measure the initial absorbance at 340 nm (T=0).[1]
-
Record the absorbance at regular intervals (e.g., every 5-10 minutes) for the duration of a typical experiment.[1]
-
Plot the absorbance at 340 nm versus time to visualize the degradation profile. The slope of the initial linear portion of this plot is the initial rate of degradation.
-
Visualizations
Caption: Workflow for correcting for NADPH instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 8. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. docs.nrel.gov [docs.nrel.gov]
Validation & Comparative
A Comprehensive Guide to Confirming the Purity of NADPH Tetrasodium Salt by HPLC and Other Methods
For researchers, scientists, and drug development professionals, the purity of β-Nicotinamide adenine dinucleotide phosphate (NADPH) tetrasodium salt is critical for the accuracy and reproducibility of experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of NADPH tetrasodium salt, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this compound.[1] It allows for the separation and quantification of NADPH and its potential impurities, such as NADP+, NADH, and nicotinamide.[1] The purity is typically determined by calculating the area percentage of the main NADPH peak in the chromatogram.[1]
Comparison of Analytical Methods for NADPH Purity
While HPLC is a primary method for purity analysis, other techniques such as enzymatic assays and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay (Spectrophotometry) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of molecules based on their interaction with a stationary phase and a mobile phase. | Measurement of the change in absorbance at 340 nm during a specific enzymatic reaction involving NADPH.[1] | Analysis of the magnetic properties of atomic nuclei to determine the chemical structure and identify impurities.[1] |
| Primary Use | Quantitative purity assessment and impurity profiling.[1] | Quantification of functionally active NADPH.[1] | Structural confirmation and identification of impurities.[1] |
| Specificity | High; can separate structurally similar compounds. | Very high for functional NADPH.[1] | High; provides detailed structural information. |
| Sensitivity | High, with detection limits in the micromolar range.[2] | High, capable of detecting low concentrations of functional NADPH.[1] | Moderate; generally less sensitive than HPLC and enzymatic assays for trace impurities. |
| Quantitative Data | Provides area percentage of NADPH and impurities. | Provides concentration of functional NADPH.[1] | Can be quantitative but is more commonly used for qualitative analysis. |
| Common Impurities Detected | NADP+, NADH, nicotinamide.[1] | Does not directly detect impurities but a lower than expected activity can indicate impurity or degradation. | Can identify a wide range of structural impurities. |
Experimental Protocols
HPLC Method for NADPH Purity Analysis
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0[1]
-
This compound standard and sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample and standard in Mobile Phase A.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 260 nm or 340 nm.[2] 340 nm is characteristic of the reduced form (NADPH), while 260 nm detects both oxidized and reduced forms.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute NADPH and any impurities. For example:
-
0-10 min: 95% A, 5% B
-
10-40 min: 90% A, 10% B
-
40-60 min: Gradient to 40% A, 60% B
-
-
-
Data Analysis: Identify the NADPH peak based on the retention time of the standard. Calculate the purity as the area of the NADPH peak divided by the total area of all peaks, expressed as a percentage.
Expected Retention Times:
| Compound | Typical Retention Time (minutes) |
| NADP+ | ~8.2[2] |
| NADPH | ~9.5[2] |
Note: Retention times can vary depending on the specific column, mobile phase composition, and gradient.
Enzymatic Assay for Functional NADPH Purity
This method determines the concentration of functionally active NADPH.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)[1]
-
A suitable enzyme that utilizes NADPH (e.g., glutathione reductase)
-
The corresponding substrate for the enzyme (e.g., oxidized glutathione)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the Tris-HCl buffer to a known theoretical concentration.[1]
-
Measurement:
-
Set the spectrophotometer to 340 nm and blank with the Tris-HCl buffer.[1]
-
Add the NADPH sample solution to a cuvette and measure the initial absorbance (A1).[1]
-
Initiate the enzymatic reaction by adding the enzyme and substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The reaction is complete when the absorbance stabilizes (A2).[1]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Use the Beer-Lambert law (A = εcl) to determine the concentration of functional NADPH. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.[1]
-
Purity (%) = (Measured Concentration / Theoretical Concentration) x 100.
-
NMR Spectroscopy for Structural Confirmation
¹H and ³¹P NMR are valuable for confirming the chemical structure of NADPH and identifying impurities.
Procedure:
-
Sample Preparation: Dissolve the this compound in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Compare the obtained spectra with a reference spectrum of pure NADPH. The presence of unexpected signals may indicate impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
References
A Comparative Guide to the Functional Differences of NADPH and NADH in Specific Assays
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD) in its phosphorylated (NADP⁺/NADPH) and non-phosphorylated (NAD⁺/NADH) forms are essential coenzymes in a myriad of cellular processes. While structurally similar, their distinct roles are tightly regulated and critical for cellular homeostasis. This guide provides an objective comparison of their functional differences, supported by experimental data and detailed assay protocols, to aid researchers in designing and interpreting experiments in metabolic studies, drug development, and diagnostics.
Core Functional Distinctions
The primary functional divergence between NADH and NADPH stems from a single phosphate group on the 2' position of the ribose sugar of NADPH. This seemingly minor modification dictates their recognition by different classes of enzymes, thereby compartmentalizing their roles within the cell.
NADH is predominantly involved in catabolic reactions , acting as an electron carrier in cellular respiration to generate ATP. The cellular environment maintains a high NAD⁺/NADH ratio, favoring the role of NAD⁺ as an oxidizing agent.[1]
NADPH , in contrast, is a key player in anabolic (biosynthetic) reactions , providing the reducing power for processes such as fatty acid and steroid synthesis.[2] It is also a critical component of the cellular antioxidant defense system. The NADP⁺/NADPH ratio is kept very low, ensuring a ready supply of NADPH to act as a potent reducing agent.[1][3]
Comparative Performance in Specific Enzyme Assays
The specificity of enzymes for either NADH or NADPH is fundamental to their distinct metabolic functions. The following tables summarize quantitative data from assays where this specificity is evident.
Table 1: Glutathione Reductase Activity
Glutathione reductase is a key antioxidant enzyme that relies exclusively on NADPH.
| Substrate | Enzyme Activity (nmol/min/mg protein) |
| NADPH | High activity (serves as the physiological electron donor) |
| NADH | No significant activity |
This table illustrates the high specificity of glutathione reductase for NADPH, a cornerstone of its role in maintaining a reduced glutathione pool for antioxidant defense.
Table 2: NADPH Oxidase Activity
NADPH oxidases are membrane-bound enzyme complexes that generate superoxide, playing roles in cellular signaling and defense. While their primary substrate is NADPH, some activity with NADH can be observed, albeit with much lower affinity.
| Substrate | Kₘ (μM) | Relative Vₘₐₓ (%) |
| NADPH | ~33 | 100 |
| NADH | ~930 | Lower than NADPH |
Data from studies on phagocytic NADPH oxidase highlight the significant preference for NADPH over NADH, as indicated by the much lower Michaelis constant (Kₘ), signifying a higher affinity.[4][5]
Table 3: Cytochrome P450 Reductase Activity
Cytochrome P450 reductases are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. These enzymes primarily utilize NADPH, although NADH can also contribute electrons, often via cytochrome b₅.
| Electron Donor | Cytochrome c Reduction Rate (nmol/min/mg protein) |
| NADPH | High activity (e.g., 100-400 in rat liver microsomes)[6] |
| NADH | Low to negligible direct activity (indirect transfer via cytochrome b₅)[6] |
This demonstrates the primary role of NADPH in driving cytochrome P450-mediated metabolism. Assays measuring cytochrome c reduction are standard for assessing NADPH-cytochrome P450 reductase activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate and specific measurement of NADPH and NADH. Below are protocols for key assays that differentiate between these two coenzymes.
Protocol 1: Spectrophotometric Assay for Glutathione Reductase Activity
This assay measures the decrease in absorbance at 340 nm resulting from NADPH oxidation.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well plate or cuvettes
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA
-
NADPH solution: 2 mM in Assay Buffer (prepare fresh)
-
Oxidized Glutathione (GSSG) solution: 2 mM in Assay Buffer
-
Sample (e.g., cell lysate, tissue homogenate)
-
Glutathione Reductase Positive Control
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing:
-
Assay Buffer
-
GSSG solution
-
Sample or positive control
-
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 60 seconds for 5 minutes).
-
The rate of decrease in absorbance is directly proportional to the glutathione reductase activity.
Calculation: The activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 x 10³ M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[7]
Protocol 2: Bioluminescent Assay for Specific Measurement of NADP⁺ and NADPH
This protocol utilizes a specific enzyme cycling reaction to generate a luminescent signal proportional to the amount of NADP⁺ and NADPH. This method is highly sensitive and specific for the phosphorylated forms.
Materials:
-
Luminometer
-
White-walled 96-well plates
-
NADP/NADPH-Glo™ Assay Kit (or similar) containing:
-
Detection Reagent (Reductase, proluciferin substrate, luciferase)
-
NADP Cycling Enzyme and Substrate
-
-
Cell culture or other biological samples
-
For ratio determination: 0.2 M HCl and 0.2 M NaOH, Trizma® base for neutralization
Procedure for Total NADP⁺/NADPH Measurement:
-
Add an equal volume of NADP/NADPH-Glo™ Detection Reagent to the sample in the 96-well plate. The reagent contains detergent to lyse the cells.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure luminescence with a luminometer.
Procedure for Differentiating NADP⁺ and NADPH:
-
Lyse cells and divide the lysate into two aliquots.
-
To measure NADPH: Add an equal volume of 0.2 M NaOH to one aliquot. Heat at 60°C for 15 minutes to degrade NADP⁺. Cool and neutralize with an equal volume of Trizma® base.
-
To measure NADP⁺: Add an equal volume of 0.2 M HCl to the second aliquot. Heat at 60°C for 15 minutes to degrade NADPH. Cool and neutralize with an equal volume of Trizma® base.
-
Transfer the neutralized samples to a white-walled 96-well plate.
-
Proceed with the total NADP⁺/NADPH measurement protocol (steps 1-4 above) for each treated sample.
-
The luminescence from the base-treated sample corresponds to NADPH, and from the acid-treated sample corresponds to NADP⁺.[1][8]
Signaling Pathways and Experimental Workflows
The distinct roles of NADH and NADPH are best visualized within the context of their respective metabolic pathways.
Caption: NADH's role in catabolism and ATP production.
Caption: NADPH's role in anabolism and antioxidant defense.
Caption: Workflow for differentiating NADP⁺ and NADPH in samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]
- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. Comparison of NADH and NADPH oxidase activities in granules isolated from human polymorphonuclear leukocytes with a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
Navigating the Nuances of Nicotinamide Cofactors: A Guide to Minimizing NADH Cross-Reactivity in NADPH-Specific Enzyme Assays
For researchers, scientists, and drug development professionals, the precise measurement of NADPH-dependent enzyme activity is paramount. However, a common pitfall in these assays is the cross-reactivity of NADH, a structurally similar nicotinamide cofactor. This guide provides a comprehensive comparison of methodologies to ensure the specificity of your NADPH-dependent enzyme assays, supported by experimental data and detailed protocols to help you generate reliable and reproducible results.
The accurate assessment of enzymes that utilize NADPH is critical for a myriad of research applications, from elucidating metabolic pathways to high-throughput screening in drug discovery. The structural similarity between NADH and NADPH, differing only by a phosphate group, can lead to inaccurate measurements of enzyme activity if the enzyme exhibits any affinity for NADH. This guide will equip you with the knowledge to identify, quantify, and minimize this cross-reactivity.
Understanding Cofactor Specificity: The Deciding Factors
An enzyme's preference for NADPH over NADH is not absolute and must be experimentally determined. The key to understanding this specificity lies in the analysis of the enzyme's kinetic parameters for each cofactor. The Michaelis constant (Km) and the catalytic constant (kcat) are crucial in this determination.[1]
-
Km (Michaelis Constant): This value represents the concentration of the cofactor at which the enzyme reaches half of its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the cofactor.[1]
-
kcat (Turnover Number): This constant reflects the maximum number of substrate molecules an enzyme can convert to product per unit time.[1]
-
kcat/Km (Specificity Constant): The ratio of kcat to Km is the most definitive measure of an enzyme's catalytic efficiency and specificity for a substrate. A significantly higher kcat/Km for NADPH compared to NADH confirms the enzyme's preference.[1]
Quantifying Cross-Reactivity: A Comparative Analysis
To illustrate the importance of determining these kinetic parameters, consider the following hypothetical data for an enzyme, "Reductase X," which demonstrates a clear preference for NADPH.
| Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Preference for NADPH |
| NADPH | 10 | 50 | 5.0 x 10⁶ | - |
| NADH | 500 | 5 | 1.0 x 10⁴ | 500 |
In this example, the specificity constant (kcat/Km) for NADPH is 500-fold higher than for NADH, unequivocally demonstrating that Reductase X is an NADPH-specific enzyme.
Experimental Protocol for Determining Cofactor Specificity
This protocol outlines the steps to determine the kinetic parameters of your enzyme with both NADPH and NADH.
Objective: To measure the initial reaction velocities at varying concentrations of NADPH and NADH to calculate Km and kcat.
Materials:
-
Purified enzyme of interest
-
Reaction buffer specific to the enzyme
-
Substrate for the enzyme
-
NADPH stock solution
-
NADH stock solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions for both NADPH and NADH in the reaction buffer. The concentration range should ideally bracket the expected Km values (e.g., 0.1x to 10x Km). If the Km is unknown, a broad range of concentrations should be tested.
-
-
Enzyme Assay:
-
In a suitable reaction vessel (e.g., cuvette or microplate well), combine the reaction buffer, a saturating concentration of the enzyme's substrate, and the enzyme.
-
Initiate the reaction by adding a specific concentration of either NADPH or NADH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.
-
Record the initial velocity (rate of change in absorbance per unit time) for each cofactor concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the corresponding cofactor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for both NADPH and NADH.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.[1]
-
Calculate the specificity constant (kcat/Km) for both cofactors.[1]
-
Strategies to Minimize NADH Interference in NADPH-Specific Assays
Even with enzymes that show a strong preference for NADPH, the presence of high concentrations of NADH can still lead to interference. Here are some strategies to mitigate this issue:
-
Enzyme Engineering: Rational design and directed evolution can be employed to alter the cofactor binding pocket of an enzyme, thereby increasing its specificity for NADPH. For instance, a single amino acid mutation in NADH oxidase from Lactobacillus rhamnosus was shown to switch its substrate specificity from NADH to NADPH.[2]
-
Assay Optimization: Adjusting assay conditions such as pH and ionic strength can sometimes favor the binding of NADPH over NADH.
-
Sample Preparation: When measuring NADP+/NADPH ratios in biological samples, proper extraction methods are crucial to prevent the interconversion of the two cofactors.[3][4]
-
Utilize Highly Specific Commercial Assay Kits: Several commercially available kits are designed to be highly specific for NADP+/NADPH with minimal interference from NAD+/NADH.[5][6] These kits often employ enzymatic cycling reactions that amplify the NADPH signal.
Comparison of Commercial NADPH Assay Kits
For researchers who require a ready-to-use solution, a variety of commercial kits are available. The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity.
| Feature | Colorimetric Assays | Fluorometric Assays |
| Detection Principle | Enzymatic reaction produces a colored product. | Enzymatic reaction produces a fluorescent product. |
| Sensitivity | Lower, with detection limits typically in the micromolar (µM) range. | Higher, with detection limits in the nanomolar (nM) to picomolar (pM) range.[7][8] |
| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorescence microplate reader. |
| Potential Interference | Higher potential for interference from colored compounds in the sample. | Less interference from colored compounds, but potential for interference from fluorescent compounds. |
| Cost | Generally less expensive. | Generally more expensive. |
Several manufacturers offer NADP/NADPH assay kits that are explicitly stated to have minimal interference from NADH.[5][6] When selecting a kit, it is crucial to review the product specifications and validation data to ensure it meets the requirements of your specific application.
Visualizing Key Processes
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Conclusion
Confirming the specificity of an enzyme for NADPH over NADH is a critical step in ensuring the accuracy of experimental data. By systematically determining and comparing the kinetic parameters for both cofactors, researchers can confidently establish an enzyme's preference. For routine assays, the use of highly specific commercial kits can provide a reliable and convenient solution. The detailed protocols and comparative data presented in this guide offer a robust framework for navigating the complexities of nicotinamide cofactor cross-reactivity and achieving high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching the substrate specificity from NADH to NADPH by a single mutation of NADH oxidase from Lactobacillus rhamnosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
Navigating In Vitro Studies: A Comparative Guide to Alternatives for NADPH Tetrasodium Salt
For researchers, scientists, and drug development professionals, the integrity and efficiency of in vitro assays are paramount. Nicotinamide adenine dinucleotide phosphate (NADPH), in its reduced form as a tetrasodium salt, is a vital cofactor in a vast array of enzymatic reactions crucial for cellular biosynthesis, antioxidant defense, and drug metabolism. However, its inherent instability and cost can present challenges in experimental design and reproducibility. This guide provides a comprehensive comparison of viable alternatives to NADPH tetrasodium salt, offering supporting experimental data, detailed protocols, and visual aids to inform your research decisions.
Key Alternatives to this compound
The primary alternatives to this compound for in vitro studies include its non-phosphorylated counterpart, NADH, and synthetic NADPH analogs. Each presents a unique profile of stability, cost-effectiveness, and enzymatic compatibility.
-
NADH (Nicotinamide Adenine Dinucleotide, Reduced Form): As the more abundant and stable of the two nicotinamide cofactors, NADH is a cost-effective alternative. While not all NADPH-dependent enzymes can efficiently utilize NADH, a significant number exhibit cross-reactivity, making it a suitable substitute in certain assays.
-
Synthetic NADPH Analogs: These molecules are designed to mimic the reductive properties of NADPH while offering enhanced stability, particularly in acidic conditions where NADPH rapidly degrades. A common example is N-benzyl-1,4-dihydronicotinamide (BNAH). These analogs can be particularly advantageous in high-throughput screening and assays requiring prolonged incubation times.
Performance Comparison: Stability and Enzyme Kinetics
The choice of a suitable alternative hinges on its stability under experimental conditions and its kinetic performance with the enzyme of interest.
Stability Comparison
The stability of these cofactors is significantly influenced by pH, temperature, and the buffer system employed. Generally, NADH exhibits greater stability than NADPH, especially in acidic conditions. Synthetic analogs like BNAH are engineered for even greater stability.
| Cofactor | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference(s) |
| NADPH | 0.1 M Phosphate Buffer, pH 7.5, 25°C | ~2.5 hours | ~0.277 h⁻¹ | [1] |
| 0.1 M Phosphate Buffer, pH 4.13, 25°C | < 1 hour | > 0.693 h⁻¹ | [1] | |
| Tris-HCl Buffer, pH 8.0, 25°C | Significantly more stable than in phosphate buffer | Slower than in phosphate buffer | [1][2][3] | |
| NADH | Tris Buffer, pH 8.5, 19°C | > 43 days (>90% remaining) | 4 µM/day | [4] |
| Tris Buffer, pH 8.5, 25°C | > 43 days (~75% remaining) | 11 µM/day | [4] | |
| Phosphate Buffer, pH 8.5, 19°C | - | 23 µM/day (5.8x higher than Tris) | [3][4] | |
| BNAH | Aqueous Solution, pH 7.0 | Generally more stable than NADPH under acidic conditions | Slower degradation in acidic media compared to NADPH | [1] |
| Aprotic Solvents | Highly stable | Negligible degradation | [1] |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from various sources and should be interpreted with caution.
Enzyme Kinetics Comparison
The efficiency of an enzyme with a given cofactor is determined by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the cofactor. While many enzymes show a strong preference for NADPH, some can utilize NADH with varying degrees of efficiency.
| Enzyme | Organism/Tissue | Cofactor | Kₘ (µM) | Reference(s) |
| Glutathione Reductase | Yeast, Spinach, E. coli | NADPH | 3 - 6 | [5] |
| Aldehyde Reductase | Human Liver | NADPH | 2.2 | [5] |
| NADPH-Cytochrome P450 Reductase | Not specified | NADPH | 28 | [5] |
| Thioredoxin Reductase | Deinococcus radiophilus | NADPH | 12.5 | [5] |
| Dihydrofolate Reductase | Drosophila melanogaster | NADPH | 5.2 | [5] |
| NADPH Oxidase | Human Polymorphonuclear Leukocytes | NADPH | Easily measurable at 0.20 mM | [6] |
| NADH | Rarely measurable below 0.80 mM | [6] | ||
| sW676A CPR mutant | - | NADH | - | [7] |
| NADPH | Potent inhibitor (IC₅₀ = 0.029 µM) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these alternatives in your in vitro studies.
Protocol 1: Spectrophotometric Assay for Glutathione Reductase Activity
This protocol measures the activity of glutathione reductase by monitoring the oxidation of NADPH or its alternative at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well plate or cuvettes
-
Potassium phosphate buffer (50 mM, pH 7.5) containing 1 mM EDTA
-
Oxidized glutathione (GSSG) solution
-
NADPH or alternative cofactor (NADH or synthetic analog) solution
-
Purified glutathione reductase or sample containing the enzyme
Procedure:
-
Prepare the reaction mixture: In each well or cuvette, add the potassium phosphate buffer, GSSG solution, and the cofactor solution (NADPH, NADH, or synthetic analog).
-
Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the glutathione reductase enzyme or sample to the reaction mixture and mix gently.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The rate of decrease in absorbance is proportional to the enzyme activity.[8][9][10][11]
-
Calculate enzyme activity: The activity is calculated using the molar extinction coefficient of the cofactor at 340 nm (for NADPH and NADH, ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of cofactor per minute under the specified conditions.
Protocol 2: Assay for NADPH-Cytochrome P450 Reductase Activity
This assay measures the activity of NADPH-cytochrome P450 reductase by monitoring the reduction of cytochrome c, an artificial electron acceptor.
Materials:
-
Spectrophotometer
-
Potassium phosphate buffer (0.3 M, pH 7.7)
-
Cytochrome c solution
-
NADPH or alternative cofactor solution
-
Microsomal preparation or purified NADPH-cytochrome P450 reductase
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the potassium phosphate buffer and cytochrome c solution.
-
Add enzyme: Add the microsomal preparation or purified enzyme to the cuvette.
-
Establish baseline: Record the baseline absorbance at 550 nm.
-
Initiate the reaction: Add the NADPH or alternative cofactor solution to initiate the reaction.
-
Monitor absorbance: Record the increase in absorbance at 550 nm for several minutes. The rate of cytochrome c reduction is proportional to the enzyme activity.[12][13][14]
-
Calculate activity: The activity is calculated using the molar extinction coefficient of reduced cytochrome c at 550 nm (ε = 21 mM⁻¹cm⁻¹).
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experiments is essential for a deeper understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of NADH and NADPH oxidase activities in granules isolated from human polymorphonuclear leukocytes with a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Glutathione Reductase Assay [bio-protocol.org]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. mmpc.org [mmpc.org]
- 12. Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of NADPH Regeneration Systems for Researchers and Drug Development Professionals
An essential cofactor in a vast array of biosynthetic and detoxification pathways, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is a critical reagent in numerous research and industrial applications. Its high cost, however, necessitates the use of efficient regeneration systems to ensure economically viable and sustainable processes. This guide provides an objective comparison of common NADPH regeneration systems, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.
Overview of NADPH Regeneration Systems
The primary goal of an NADPH regeneration system is to continuously convert the oxidized form, NADP+, back to the active, reduced form, NADPH. This is crucial for driving enzymatic reactions that require the reducing power of NADPH, such as those catalyzed by cytochrome P450 monooxygenases (CYPs), ketoreductases, and other oxidoreductases. The choice of regeneration system can significantly impact reaction efficiency, cost, and downstream processing. The main categories of NADPH regeneration systems are:
-
Enzymatic Systems: These utilize a secondary enzyme and a sacrificial substrate to reduce NADP+. They are the most common and well-established methods.
-
Isolated Enzyme Systems: Purified enzymes like glucose-6-phosphate dehydrogenase (G6PDH), formate dehydrogenase (FDH), and isocitrate dehydrogenase (IDH) are used.
-
Whole-Cell Systems: These employ microorganisms that endogenously or recombinantly express the necessary enzymes for NADPH regeneration, using simple carbon sources as substrates.
-
-
Photochemical Systems: These systems use light energy, a photosensitizer, and an electron donor to drive the reduction of NADP+.
-
Electrochemical Systems: An external electrical potential is applied to an electrode to facilitate the reduction of NADP+ to NADPH.
Comparative Performance of NADPH Regeneration Systems
The following table summarizes key quantitative data for different NADPH regeneration systems, providing a basis for comparison. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Regeneration System | Key Enzyme/Component | Sacrificial Substrate/Electron Donor | Typical Product Yield/Conversion | Turnover Number (TTN) | Specific Activity/Productivity | Advantages | Disadvantages |
| Enzymatic (Isolated) | |||||||
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | High | >100 | ~1 U/mg | High specificity, commercially available kits.[1][2] | Substrate is relatively expensive, product (gluconolactone-6-phosphate) can inhibit some enzymes. |
| Formate Dehydrogenase (FDH) | Formate Dehydrogenase | Formate | High | 135 - 986[3] | Varies with enzyme variant | Inexpensive substrate, gaseous byproduct (CO2) is easily removed.[3] | Lower specific activity for NADP+ compared to NAD+, potential for pH changes. |
| Isocitrate Dehydrogenase (IDH) | Isocitrate Dehydrogenase | Isocitrate | High | - | - | High specificity. | Substrate is relatively expensive. |
| Enzymatic (Whole-Cell) | |||||||
| E. coli expressing FDH and CHMO | Formate Dehydrogenase | Formate | 99% ee for R-sulfoxide[4] | - | 2.07 µmol g⁻¹ cw min⁻¹[4] | No need for enzyme purification, potential for multi-enzyme cascades.[4] | Complex optimization, potential for side reactions, cell lysis can contaminate product. |
| E. coli with endogenous TCA cycle enzymes | Citrate | Citrate | - | - | Up to 3.56 U/mg for LbADH CCE[5] | Very inexpensive substrate, applicable to crude cell extracts.[5] | Lower efficiency compared to dedicated systems, potential for pathway competition.[5] |
| Photochemical | |||||||
| Eosin Y, [Cp*Rh(bpy)H₂O]²⁺ | Triethanolamine | - | Sustainable turnover | - | - | Utilizes light energy, can be non-enzymatic.[6] | Requires a light source, potential for photosensitizer degradation, byproducts from electron donor. |
| Electrochemical | |||||||
| Pt-modified p-GaAs electrode | - | - | 7-fold greater Faradaic efficiency than Pt alone. | - | - | No sacrificial substrate, uses electricity. | Requires specialized equipment, potential for electrode fouling, formation of inactive NADP dimers. |
| Pt-modified TiO₂ electrode | - | - | 99.5 ± 0.4% yield of active 1,4-NADH.[7] | - | - | High efficiency at low overpotential.[7] | Electrode synthesis can be complex. |
Experimental Protocols
Enzymatic NADPH Regeneration using Glucose-6-Phosphate Dehydrogenase (G6PDH)
This protocol is a general guideline for setting up a reaction coupled with a G6PDH-based NADPH regeneration system, often used for in vitro drug metabolism studies with cytochrome P450 enzymes.
Materials:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Cytochrome P450 enzyme (e.g., human liver microsomes or recombinant CYP)
-
Substrate for CYP enzyme (e.g., testosterone)
-
NADP+ solution (10 mM)
-
Glucose-6-phosphate (G6P) solution (100 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) solution (10 U/mL)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
Methanol or other quenching solvent
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order:
-
Potassium phosphate buffer
-
CYP enzyme
-
Substrate
-
MgCl₂ solution (final concentration typically 3-10 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiate the reaction: Add the components of the NADPH regeneration system:
-
NADP+ solution (final concentration typically 0.5-1 mM)
-
G6P solution (final concentration typically 5-10 mM)
-
G6PDH solution (final concentration typically 0.5-1 U/mL)
-
-
Incubation: Incubate the reaction at 37°C for the desired time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding an equal volume of cold methanol or another suitable quenching solvent.
-
Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant for substrate depletion or product formation using an appropriate analytical method (e.g., HPLC, LC-MS/MS).
Whole-Cell NADPH Regeneration Assay
This protocol describes a general method for utilizing whole cells for NADPH regeneration in a biotransformation reaction.
Materials:
-
Recombinant E. coli cells overexpressing the desired production enzyme and a regeneration enzyme (e.g., formate dehydrogenase).
-
Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Substrate for the production enzyme
-
Co-substrate for the regeneration enzyme (e.g., sodium formate)
-
Incubator shaker
-
Organic solvent for extraction
Procedure:
-
Cell Preparation: Grow the recombinant E. coli cells to the desired optical density and induce protein expression. Harvest the cells by centrifugation and wash them with buffer.
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer to a specific cell concentration (e.g., measured as wet cell weight or OD₆₀₀).
-
Add Substrates: Add the substrate for the production enzyme and the co-substrate for the regeneration enzyme to the cell suspension.
-
Incubation: Incubate the reaction mixture in a shaker at the optimal temperature and agitation speed for the enzymes and cells.
-
Monitoring: Take samples at different time points to monitor substrate consumption and product formation.
-
Product Extraction: After the reaction is complete, centrifuge the mixture to separate the cells. Extract the product from the supernatant using a suitable organic solvent.
-
Analysis: Analyze the extracted product using methods like GC-MS or HPLC.
Signaling Pathways and Experimental Workflows
Enzymatic NADPH Regeneration Workflow
The following diagram illustrates a typical workflow for an enzymatic NADPH regeneration system coupled to a generic NADPH-dependent reductase.
Caption: Workflow of an enzymatic NADPH regeneration system coupled to a production enzyme.
Whole-Cell Biocatalysis Workflow
This diagram outlines the general steps involved in using a whole-cell system for a biotransformation that requires NADPH regeneration.
Caption: General workflow for whole-cell biocatalysis with intracellular NADPH regeneration.
Conclusion
The selection of an appropriate NADPH regeneration system is a critical decision in the design of biocatalytic processes. Enzymatic systems, particularly those utilizing G6PDH, are robust and commercially available, making them suitable for many standard laboratory applications. For larger-scale or cost-sensitive applications, whole-cell systems or enzymatic systems with inexpensive substrates like formate offer significant advantages. Photochemical and electrochemical systems represent promising future directions, offering substrate-free regeneration, although they may require more specialized equipment and optimization. By carefully considering the factors outlined in this guide, researchers can choose the most effective and economical NADPH regeneration system to advance their research and development goals.
References
- 1. bioivt.com [bioivt.com]
- 2. bioivt.com [bioivt.com]
- 3. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a whole-cell biocatalyst with NADPH regeneration system for biosulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO 2 /Ti - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04104B [pubs.rsc.org]
Validating the Specificity of NADPH Detection Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of nicotinamide adenine dinucleotide phosphate (NADPH) is critical for understanding cellular metabolism, redox state, and the efficacy of therapeutic interventions. This guide provides a comparative overview of common NADPH detection methods and outlines key experimental protocols to validate their specificity, ensuring reliable and reproducible results.
The choice of an NADPH detection assay often depends on the required sensitivity, sample type, and available instrumentation. However, regardless of the method, validating its specificity is paramount to avoid misleading data due to interfering substances or cross-reactivity with other molecules, such as NADP+, NAD+, or NADH.
Principles of NADPH Detection
Most commercially available NADPH detection kits rely on enzymatic cycling reactions. In these assays, NADPH is used to reduce a substrate, which then generates a detectable signal (colorimetric, fluorescent, or luminescent). The intensity of the signal is directly proportional to the amount of NADPH in the sample.
Caption: General principle of enzymatic NADPH detection assays.
Comparison of Common NADPH Detection Methods
Several methods are available for quantifying NADPH, each with its own advantages and limitations. The choice of method should be guided by the specific experimental needs.
| Method | Principle | Pros | Cons | Typical Detection Limit |
| Colorimetric | Enzymatic cycling reaction produces a colored product.[1][2][3] | Simple, cost-effective, widely available. | Lower sensitivity, potential interference from colored compounds in the sample.[1][4] | ~10-100 nM |
| Fluorometric | Enzymatic cycling reaction produces a fluorescent product.[1][3][5] | Higher sensitivity than colorimetric assays.[1] | Potential interference from fluorescent compounds in the sample, requires a fluorescence plate reader.[6] | ~1-10 nM[5] |
| Bioluminescent | NADPH-dependent enzymatic reaction produces light.[7] | Very high sensitivity, low background.[7] | Generally more expensive, may require specialized reagents. | <1 nM[7] |
| HPLC | Chromatographic separation followed by UV or mass spectrometry detection.[8] | High specificity and can measure NADP+ and NADPH simultaneously.[8] | Requires specialized equipment and expertise, lower throughput. | ~50 nM (UV) |
| mBFP-based | A blue fluorescent protein (mBFP) specifically binds to NADPH, enhancing its intrinsic fluorescence.[1][9] | Rapid, highly specific, and sensitive.[9] | Newer method, may not be as widely available in commercial kits. | <2 pmol[9] |
Experimental Protocols for Specificity Validation
To ensure that the chosen method accurately measures NADPH, a series of validation experiments should be performed. The following protocols are essential for confirming the specificity of your NADPH detection assay.
Caption: Workflow for validating the specificity of an NADPH detection method.
Blank Matrix Test
Objective: To determine if components of the sample matrix (e.g., cell lysate buffer, tissue homogenate) interfere with the assay and produce a background signal.
Methodology:
-
Prepare a sample identical to your experimental samples but known to contain no NADPH. This can be achieved by using the extraction buffer alone or a sample from a cell line known to have negligible NADPH levels.
-
Run the assay according to the manufacturer's protocol with this "blank" sample.
-
The signal from the blank sample should be negligible or very close to the background reading of the assay buffer alone. A high signal indicates interference from the sample matrix.
Spiked Recovery
Objective: To assess whether the assay can accurately measure a known amount of NADPH added to a complex sample matrix.[8][9]
Methodology:
-
Prepare your biological sample (e.g., cell lysate, tissue homogenate) as you would for your experiment.
-
Divide the sample into two aliquots.
-
To one aliquot, add a known concentration of NADPH standard ("spiked" sample). The amount of added NADPH should be within the linear range of the assay.
-
To the other aliquot, add an equal volume of the buffer used to dissolve the NADPH standard ("unspiked" sample).
-
Measure the NADPH concentration in both the spiked and unspiked samples using your chosen assay.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of added NADPH] x 100
A recovery rate between 90% and 110% is generally considered acceptable.[8]
Cross-Reactivity with Other Nicotinamide Adenine Dinucleotides
Objective: To confirm that the assay is specific for NADPH and does not cross-react with other related molecules like NADP+, NADH, or NAD+.
Methodology:
-
Prepare solutions of NADP+, NADH, and NAD+ at concentrations similar to or higher than the expected physiological concentrations in your samples.
-
Run the NADPH detection assay with each of these solutions individually.
-
The signal generated from these molecules should be minimal, ideally less than 1% of the signal generated by an equimolar concentration of NADPH.[5] Some kits are designed to measure total NADP+/NADPH, so it is crucial to follow the protocol's steps for specifically measuring NADPH, which often involves a heating step to decompose NADP+.[1]
Comparison with an Orthogonal Method
Objective: To validate the results obtained from your primary assay by comparing them with data from a different, highly specific method.
Methodology:
-
Prepare a set of identical samples.
-
Measure the NADPH concentration in these samples using your primary assay (e.g., a fluorometric kit).
-
Measure the NADPH concentration in the same samples using a highly specific orthogonal method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[8]
-
Compare the results from both methods. A strong correlation between the two sets of data provides high confidence in the specificity of your primary assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. NADP/NADPH Assay Kit Biovalley [biovalley.fr]
- 4. abcam.com [abcam.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 8. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial NADPH Assay Kits: A Performance Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is critical for elucidating cellular metabolism, redox signaling, and therapeutic efficacy. The selection of an appropriate commercial assay kit is a pivotal step in ensuring reliable and reproducible results. This guide provides an objective comparison of the performance of several commercially available NADPH assay kits, supported by key experimental data to inform your selection process.
The principle behind most commercial NADPH assay kits involves an enzymatic cycling reaction. In this reaction, NADPH reduces a substrate, which in turn is regenerated, leading to the accumulation of a detectable product. The two predominant detection methods are colorimetric and fluorometric, each with distinct advantages and limitations in terms of sensitivity and potential for interference.
Quantitative Performance Data of Commercial NADPH Assay Kits
The following table summarizes key performance metrics of several commercially available NADPH assay kits. The data presented is primarily based on manufacturer's specifications and should be considered in the context of your specific experimental requirements. Independent validation is always recommended.
| Kit Name | Manufacturer | Catalog No. | Detection Method | Detection Limit | Linear Range |
| NADP/NADPH Assay Kit | Abcam | ab65349 | Colorimetric (450 nm) | 10 pmol/well | 10 - 100 pmol/well[1] |
| NADP/NADPH Assay Kit (Fluorometric) | Abcam | ab176724 | Fluorometric (Ex/Em = 540/590 nm) | 10 pmol/well | 10 - 100 pmol/well[2] |
| EnzyChrom™ NADP/NADPH Assay Kit | BioAssay Systems | E2NP-100 | Colorimetric (565 nm) | 0.1 µM | Up to 10 µM[3] |
| CheKine™ NADP/NADPH Assay Kit | Abbkine | KTB1010 | Colorimetric (565 nm) | 0.1 µM | Up to 4 µM[4] |
| NADP+/NADPH Assay Kit (Fluorometric) | Cell Biolabs | MET-5031 | Fluorometric (Ex/Em = 530-570/590-600 nm) | 0.8 nM | Not Specified[5] |
| NADPH/NADP Ratio Assay Kit | Cayman Chemical | 700550 | Colorimetric (450 nm) | 0.02 µM | 0 - 1.5 µM |
Key Signaling Pathway: The Pentose Phosphate Pathway
A primary source of cellular NADPH is the pentose phosphate pathway (PPP). This metabolic pathway runs parallel to glycolysis and is crucial for maintaining a reducing environment within the cell and for providing precursors for nucleotide biosynthesis.
Experimental Workflow for NADPH Quantification
The general workflow for quantifying NADPH using commercial assay kits is outlined below. This process typically involves sample preparation, the enzymatic cycling reaction, and signal detection.
Experimental Protocols
The following are generalized protocols for colorimetric and fluorometric NADPH quantification assays. It is crucial to consult the manufacturer's specific instructions provided with your chosen kit.
General Protocol for Colorimetric NADPH Quantification
-
Sample Preparation:
-
For cell samples, harvest cells and wash with cold PBS. Lyse the cells using the provided lysis buffer.
-
For tissue samples, homogenize the tissue in the provided extraction buffer on ice.
-
Centrifuge the lysate or homogenate to remove insoluble debris and collect the supernatant.
-
For specific measurement of NADPH, NADP+ can be decomposed by heating the sample at 60°C for 30 minutes.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of NADPH standards by serially diluting the provided stock solution in the assay buffer. A typical range is from 0 to 100 pmol/well.[1]
-
-
Assay Procedure:
-
Add 50 µL of the prepared standards and samples to a 96-well plate.
-
Prepare a reaction mixture containing the NADP cycling enzyme mix and substrate according to the kit's protocol.
-
Add 100 µL of the reaction mixture to each well.[1]
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the NADPH concentration.
-
General Protocol for Fluorometric NADPH Quantification
-
Sample Preparation:
-
Follow the same sample preparation steps as for the colorimetric assay, including the optional heating step for specific NADPH measurement.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the NADPH standard in the assay buffer. The concentration range for fluorometric assays is typically lower than for colorimetric assays.
-
-
Assay Procedure:
-
Add 50 µL of the standards and samples to a black 96-well plate suitable for fluorescence measurements.
-
Prepare the reaction mixture containing the cycling enzyme, substrate, and a fluorometric probe as per the kit's protocol.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 15-60 minutes, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) using a fluorescence microplate reader.[2] The fluorescence intensity is directly proportional to the NADPH concentration.
-
Conclusion
The choice between different commercial NADPH assay kits depends on several factors, including the required sensitivity, the expected concentration of NADPH in the samples, the sample type, and the available laboratory equipment. Fluorometric assays generally offer higher sensitivity, making them suitable for samples with low NADPH levels.[6] Colorimetric assays, while typically less sensitive, can be a cost-effective option for samples with higher NADPH concentrations.[6] Due to the limited availability of independent, head-to-head comparative studies, it is highly recommended that researchers perform in-house validation of their chosen kit to ensure its performance and reproducibility for their specific experimental conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. How to choose appropriate NADP/NADPH Assay Kit? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
